Tak-071
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-[(3S,4S)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSARWQASFQZMG-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C@@H]5O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820812-16-5 | |
| Record name | TAK-071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820812165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-071 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XC9G796Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-071: A Deep Dive into its Mechanism of Action at the M1 Muscarinic Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a novel, potent, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 1 (M1).[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. Its activation is a promising therapeutic strategy for cognitive impairment associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the M1 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Positive Allosteric Modulation with Low Cooperativity
This compound enhances the physiological signaling of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor. It binds to a topographically distinct allosteric site on the receptor, separate from the orthosteric site where ACh binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.
A key characteristic of this compound is its low cooperativity (α-value of 199).[1][2] This property is crucial as it is believed to contribute to a wider therapeutic window, minimizing the risk of cholinergic side effects, such as diarrhea, which have been a significant hurdle in the development of previous M1-targeting compounds.[1] In contrast, M1 PAMs with high cooperativity, such as T-662 (α-value of 1786), have been associated with a greater incidence of adverse effects.
Quantitative Pharmacology
The pharmacological profile of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
| Parameter | This compound | T-662 (comparator) | Assay System | Reference |
| Inflection Point (IP) M1 | 2.7 nM | 0.62 nM | Ca2+ flux in CHO-K1 cells expressing human M1R | |
| IP M2-M5 | >1000 nM | >1000 nM | Ca2+ flux in CHO-K1 cells expressing human M2-M5R | |
| Selectivity (M1 vs M2-M5) | >370-fold | >1600-fold | - | |
| Cooperativity (α-value) | 199 | 1786 | Binding modulation assay | |
| EC50 (M1R agonist activity) | 520 nM | Not Reported | Not Specified |
In Vivo Efficacy and Therapeutic Window
| Parameter | This compound | T-662 (comparator) | Animal Model | Reference |
| Effective Dose (Cognitive Improvement) | 0.3 mg/kg (p.o.) | 0.1 mg/kg (p.o.) | Scopolamine-induced cognitive deficit in rats (NORT) | |
| Dose Inducing Diarrhea | 10 mg/kg (p.o.) | 0.1 mg/kg (p.o.) | Rats | |
| Therapeutic Margin | ~33-fold | ~1-fold | Ratio of diarrheal dose to effective cognitive dose |
M1 Receptor Signaling Pathway
Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq/11 family of G-proteins.
Upon binding of ACh, the M1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
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Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
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Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and incubated for approximately 1 hour at 37°C.
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Compound Preparation: Serial dilutions of this compound and the agonist (acetylcholine) are prepared in an appropriate assay buffer.
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Assay Execution: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of the compounds. The change in fluorescence intensity is monitored over time after the addition of this compound and acetylcholine.
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Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is used to generate dose-response curves and calculate potency values (e.g., Inflection Point or EC50).
In Vivo Efficacy Model: Novel Object Recognition Task (NORT)
The NORT is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Methodology:
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Habituation: Rats are individually habituated to the testing arena (an open-field box) for a few minutes in the absence of any objects.
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Dosing: Prior to the training phase, animals are administered this compound (orally) and a cognitive impairing agent like scopolamine (intraperitoneally or subcutaneously).
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Training (Acquisition): Each rat is placed in the arena containing two identical objects and allowed to explore them for a defined period (e.g., 5 minutes).
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Inter-Trial Interval (ITI): After the training phase, the rat is returned to its home cage for a specific duration (e.g., 1 hour).
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Testing (Retention): The rat is placed back into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
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Data Analysis: A Discrimination Index (DI) is calculated to quantify memory. A higher DI in the this compound treated group compared to the scopolamine-only group indicates cognitive enhancement.
Conclusion
This compound is a highly selective M1 positive allosteric modulator with a distinguishing feature of low cooperativity. This pharmacological profile translates to a potentiation of endogenous cholinergic signaling with a potentially wider therapeutic index compared to M1 PAMs with high cooperativity. Its mechanism of action, centered on the Gq/11-PLC signaling cascade, leads to the modulation of neuronal processes underlying cognition. The preclinical data strongly support the potential of this compound as a therapeutic agent for cognitive deficits, and it is currently under clinical investigation. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar M1-targeting compounds.
References
TAK-071: A Technical Overview of a Novel M1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-071 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1R). Its development represents a significant advancement in the pursuit of cognitive enhancement therapies with an improved safety profile. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (4-fluoro-2-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]-5-methyl-6-[4-(1H-pyrazol-1-yl)benzyl]-2,3-dihydro-1H-isoindol-1-one), is a novel small molecule with the following key characteristics[1]:
| Property | Value |
| Molecular Formula | C₂₄H₂₄FN₃O₃ |
| Molecular Weight | 421.46 g/mol |
| CAS Number | 1820812-16-5 |
| 2D Structure | (Image of the 2D chemical structure of this compound would be placed here in a real document) |
Mechanism of Action
This compound is a muscarinic M1 receptor positive allosteric modulator (PAM) with low cooperativity.[1][2] This means it binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). By doing so, this compound enhances the receptor's response to ACh without directly activating it. The low cooperativity is a key feature, suggesting a reduced potential for over-activation of the receptor, which has been linked to adverse cholinergic effects.[1]
Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine and positive modulation by this compound, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events are crucial for various neuronal functions, including enhancing neuronal excitability and promoting synaptic plasticity, which are thought to underlie the pro-cognitive effects of M1 receptor activation.
Preclinical Pharmacology
A series of in vitro and in vivo studies have characterized the pharmacological profile of this compound.
In Vitro Data
| Parameter | Cell Line | Value | Reference |
| M1R PAM Inflection Point (IP) | CHO-K1 cells expressing human M1-M5R | 2.7 nM | [1] |
| M1R Agonist EC₅₀ | CHO-K1 cells expressing human M1-M5R | >1000 nM | |
| M₂-M₅R PAM IP | CHO-K1 cells expressing human M1-M5R | >1000 nM |
In Vivo Data (Rodent Models)
| Study | Animal Model | Dose Range | Key Findings | Reference |
| Novel Object Recognition Test (NORT) | Scopolamine-induced cognitive deficit in rats | 0.3 - 3 mg/kg (p.o.) | Significantly ameliorated cognitive deficits. | |
| Diarrhea Induction | Rats | 10 mg/kg (p.o.) | Induced diarrhea at a significantly higher dose than the effective cognitive dose. | |
| Hippocampal Inositol Monophosphate (IP1) Production | Rats | 1 mg/kg | Increased IP1 production, indicating M1R activation in the brain. |
Clinical Pharmacology
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Pharmacokinetic Data (Healthy Volunteers)
| Parameter | Dose | Value | Reference |
| Half-life (t₁/₂) | Single and multiple doses | 46.3 - 60.5 hours | |
| Brain Penetration | Oral dosing | Excellent | |
| Food Effect | N/A | No significant effect on systemic exposure. |
Phase 2 Clinical Trial in Parkinson's Disease (NCT04334317)
This study evaluated the efficacy and safety of this compound in individuals with Parkinson's disease and cognitive impairment.
| Parameter | Treatment Group | Placebo Group | p-value | Reference |
| Change in Global Cognition Score | Improved | --- | 0.012 | |
| Stride Time Variability (Primary Endpoint) | No significant improvement | No significant improvement | 0.161 (with cognitive load) | |
| Adverse Events Leading to Withdrawal | 7.5% | --- | N/A |
Experimental Protocols
In Vitro Calcium (Ca²⁺) Flux Assay
This assay is used to determine the potency and efficacy of compounds as PAMs or agonists at the M1 receptor.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 receptor are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1-2 hours at 37°C.
-
Compound Addition: After washing to remove excess dye, various concentrations of this compound are added to the wells.
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ACh Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to stimulate the M1 receptor.
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Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
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Data Analysis: The data is analyzed to determine the inflection point (IP) for PAM activity or the EC₅₀ for agonist activity.
Novel Object Recognition Test (NORT)
The NORT is a behavioral assay used to assess cognitive function, particularly recognition memory, in rodents.
Detailed Steps:
-
Habituation: Rats are habituated to the testing arena in the absence of objects for a few days prior to testing.
-
Drug Administration: On the test day, animals are administered this compound (or vehicle) orally. Subsequently, a cognitive deficit is induced by subcutaneous administration of scopolamine.
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Trial 1 (Familiarization): Each rat is placed in the arena containing two identical objects and allowed to explore freely for a set period.
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Inter-Trial Interval: The rat is returned to its home cage for a specific retention interval.
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Trial 2 (Recognition): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory, as the animal spends more time exploring the novel object.
Conclusion
This compound is a promising M1 PAM with a well-characterized preclinical and clinical profile. Its high selectivity for the M1 receptor and low cooperativity profile suggest a favorable therapeutic window for cognitive enhancement with a reduced risk of cholinergic side effects. The data summarized in this guide highlight its potential as a therapeutic agent for cognitive impairment in neurodegenerative and psychiatric disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tak-071: A Novel M1 Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tak-071 is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine receptor (M1R). Preclinical research has demonstrated its potential as a therapeutic agent for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Parkinson's disease. A key characteristic of this compound is its low cooperativity with the endogenous ligand acetylcholine, which is hypothesized to contribute to a wider therapeutic window, separating pro-cognitive effects from cholinergic side effects. This document provides a comprehensive overview of the preclinical findings on this compound, including its pharmacological properties, efficacy in various animal models, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound functions as a selective M1R PAM. Unlike direct agonists, PAMs potentiate the effect of the endogenous neurotransmitter, acetylcholine, by binding to an allosteric site on the receptor. This mechanism is thought to preserve the temporal and spatial dynamics of natural cholinergic signaling.[1] The low cooperativity (α-value = 199) of this compound is a distinguishing feature, suggesting a reduced potential for over-activating the receptor and causing adverse cholinergic effects, such as diarrhea, which has been a limiting factor for previous M1R-targeting compounds.[1][2]
Signaling Pathway
The activation of the M1R by acetylcholine, enhanced by this compound, initiates a cascade of intracellular events. M1Rs are Gq-coupled receptors, and their activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, contributing to enhanced neuronal excitability.[1][3] In prefrontal cortical pyramidal neurons, M1R activation leads to membrane depolarization, reduced afterhyperpolarization, and the generation of an afterdepolarization. Notably, this compound selectively induces afterdepolarization, whereas a high-cooperativity PAM, T-662, induces all three processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of this compound, a muscarinic M1 receptor positive allosteric modulator with low cooperativity, for the treatment of cognitive deficits and negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
TAK-071 and its Role in Cholinergic Neurotransmission: A Technical Guide
Executive Summary: The decline in cholinergic neurotransmission is a key factor in the cognitive impairments seen in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The muscarinic M1 acetylcholine receptor (M1R), a Gq/11 protein-coupled receptor, is a prime therapeutic target for enhancing cognitive function. TAK-071 is a novel, potent, and highly selective M1R positive allosteric modulator (PAM) designed with low cooperativity. This design philosophy aims to amplify the physiological, phasic signaling of acetylcholine (ACh) while minimizing the tonic activation that can lead to adverse cholinergic effects. Preclinical studies have demonstrated this compound's ability to improve cognitive deficits in rodent models with a significantly wider therapeutic window compared to high-cooperativity M1 PAMs.[1][2] Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, including excellent brain penetration.[3][4][5] A subsequent Phase 2 trial in patients with Parkinson's disease and cognitive impairment showed that this compound improved a composite cognitive score, although it did not affect the primary outcome of gait variability. This document provides an in-depth technical overview of this compound, covering its mechanism of action, preclinical and clinical data, and the key experimental methodologies used in its evaluation.
Introduction: The M1 Receptor in Cholinergic Neurotransmission
The muscarinic M1 receptor is predominantly expressed in brain regions crucial for cognition, such as the cerebral cortex and hippocampus. As a Gq/11-coupled receptor, its activation by acetylcholine initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. The development of M1R-targeted therapies has been challenging due to the high sequence homology across muscarinic receptor subtypes, making subtype-selective agonists likely to cause mechanism-based side effects (e.g., gastrointestinal issues mediated by M2/M3 receptors). Positive allosteric modulators offer a more refined approach. PAMs bind to a topographically distinct site from the endogenous ligand, ACh, and do not activate the receptor directly. Instead, they enhance the receptor's response to ACh, thus preserving the spatial and temporal dynamics of natural cholinergic signaling.
This compound: A Low-Cooperativity M1 PAM
This compound was developed as a brain-penetrant M1R PAM optimized for low cooperativity with acetylcholine. Cooperativity (represented by the α-value) describes the fold-increase in the affinity and/or efficacy of the orthosteric agonist (ACh) in the presence of the allosteric modulator. Preclinical research indicated that high cooperativity was associated with a higher incidence of peripheral cholinergic side effects, such as diarrhea. By engineering this compound to have a low α-value, the goal was to achieve cognitive enhancement at doses that do not cause significant adverse effects, thereby creating a wider therapeutic margin.
Mechanism of Action and Signaling
This compound potentiates M1R signaling by increasing the affinity of acetylcholine for the receptor. This enhancement of the natural ligand's effect leads to a more robust activation of the canonical Gq pathway.
Upon potentiation by this compound, ACh binding and M1R activation lead to the dissociation of the Gαq subunit from the Gβγ dimer. Gαq, in its GTP-bound state, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events culminate in the modulation of ion channels and other cellular proteins, leading to increased neuronal excitability. Notably, in prefrontal cortical pyramidal neurons, this compound was found to selectively induce afterdepolarization, a specific form of increased neural excitability, whereas high-cooperativity PAMs induced broader effects.
Quantitative Pharmacology
Preclinical Data
In vitro and in vivo preclinical studies characterized this compound's potency, selectivity, and therapeutic window, often in direct comparison to T-662, a reference M1 PAM with high cooperativity.
Table 1: In Vitro Properties of this compound and T-662
| Parameter | This compound | T-662 (Reference) | Citation |
|---|---|---|---|
| M1R PAM Inflection Point (nM) | 2.7 | 0.62 | |
| M1R Agonist Activity (EC50, nM) | 520 | - | |
| Cooperativity (α-value) | 199 | 1786 |
| Receptor Selectivity | Highly selective for M1R | Potent and selective M1 PAM | |
Table 2: In Vivo Preclinical Efficacy and Safety of this compound in Rats
| Parameter | This compound | T-662 (Reference) | Citation |
|---|---|---|---|
| Cognitive Improvement Dose (Scopolamine Model) | 0.3 mg/kg | 0.1 mg/kg | |
| Diarrhea Induction Dose | 10 mg/kg | 0.1 mg/kg |
| Therapeutic Margin (Diarrhea/Efficacy Dose) | ~33 | 1 | |
Clinical Data
Phase 1 studies confirmed that this compound was safe and well-tolerated in healthy volunteers, with a pharmacokinetic profile suitable for once-daily oral dosing. Phase 2 studies provided the first evidence of cognitive efficacy in a patient population.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase 1)
| Parameter | Value | Citation |
|---|---|---|
| Mean Half-life (t½) | 46.3 - 60.5 hours | |
| Brain Penetration | Excellent |
| Food Effect on Systemic Exposure | None | |
Table 4: Clinical Efficacy of this compound in Parkinson's Disease with Cognitive Impairment (Phase 2)
| Endpoint | Result | p-value | Citation |
|---|---|---|---|
| Primary: Gait Variability (Stride Time) | No significant difference vs. placebo | 0.781 (without cognitive load) |
| Secondary: Cognitive Composite Score | Improved vs. placebo (LS Mean Difference: 0.22) | 0.01 | |
Key Experimental Methodologies
The evaluation of this compound involved a series of standard and specialized assays to determine its pharmacological profile.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium following receptor activation, a direct consequence of Gq signaling. It is a primary method for determining the potency and efficacy of M1R modulators.
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Cell Line: CHO-K1 or HEK-293 cells stably expressing the recombinant human M1 receptor.
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Protocol:
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Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
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The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1-1.5 hours at 37°C.
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Following incubation, the dye solution is removed, and cells are washed with assay buffer.
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A fluorescent imaging plate reader (e.g., FLIPR, FlexStation) is used to measure baseline fluorescence.
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Test compound (this compound) is added at various concentrations, and cells are pre-incubated for 1.5-2 minutes.
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An EC20 concentration of acetylcholine (a submaximal concentration that elicits 20% of the maximal response) is then added to stimulate the cells.
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Fluorescence is measured continuously for 50-90 seconds to capture the peak calcium flux.
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Data are normalized to the response of a maximal ACh concentration and EC50 values are calculated using a four-parameter logistic equation.
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In Vivo Efficacy Model: Scopolamine-Induced Cognitive Deficit
This is a widely used rodent model that pharmacologically mimics the cholinergic deficit observed in dementia. Scopolamine is a non-selective muscarinic receptor antagonist that impairs learning and memory.
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Animals: Male Wistar rats or C57BL/6 mice.
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Apparatus: A novel object recognition (NOR) arena or a passive avoidance step-through apparatus.
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Protocol (NOR example):
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Habituation: Animals are individually habituated to the empty testing arena for 5-10 minutes for 2-3 days prior to testing.
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Drug Administration: On the test day, animals are administered the vehicle or this compound (e.g., 0.1, 0.3, 1 mg/kg) via oral gavage (p.o.).
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Cholinergic Deficit Induction: Approximately 30-60 minutes after this compound administration, scopolamine (e.g., 0.3-0.5 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) to induce a cognitive deficit. A control group receives a vehicle instead of scopolamine.
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Training/Acquisition Phase (T1): 30 minutes after scopolamine injection, each animal is placed in the arena containing two identical objects and is allowed to explore for 5 minutes. The time spent exploring each object is recorded.
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Retention Phase (T2): After a retention interval (e.g., 1-24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for 5 minutes, and exploration time for each object is recorded.
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Data Analysis: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object. The reversal of the scopolamine-induced reduction in DI by this compound is taken as a measure of pro-cognitive efficacy.
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In Vivo Safety Assay: Diarrhea Induction
This assay assesses the primary dose-limiting cholinergic side effect associated with muscarinic agonists.
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Animals: Male Wistar rats.
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Protocol:
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Animals are administered this compound orally at a range of doses (e.g., 1, 3, 10, 30 mg/kg).
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Animals are housed individually in cages with paper-lined floors.
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The animals are observed continuously for 4-6 hours post-dosing for the presence and severity of diarrhea.
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The minimum dose that induces a clear diarrheal response in a significant portion of the animals is determined.
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Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of M1R-targeted therapies for cognitive dysfunction. Its design as a low-cooperativity PAM successfully translated from preclinical models to clinical studies, demonstrating a wider therapeutic window than earlier M1 modulators and showing initial signs of cognitive benefit in patients with Parkinson's disease. The selective potentiation of endogenous acetylcholine signaling without causing tonic receptor activation is a key mechanistic advantage.
Future research will need to conduct larger and longer clinical trials in more diverse patient populations to fully establish the efficacy and safety profile of this compound. Exploring its potential in other conditions characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia, is also a logical next step. The development of this compound provides a valuable case study in the rational design of allosteric modulators to achieve therapeutic benefit while minimizing mechanism-based adverse events.
References
- 1. [PDF] this compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Low Cooperativity of TAK-071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a novel, potent, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1R).[1] A key characteristic of this compound is its designed low cooperativity with the endogenous ligand, acetylcholine (ACh).[2][3] This feature is hypothesized to provide a wider therapeutic window, enhancing cognitive function with a reduced risk of the cholinergic side effects typically associated with M1R activation, such as diarrhea.[3][4] This technical guide provides an in-depth analysis of the low cooperativity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, with a focus on its cooperativity and functional effects. For comparison, data for the high-cooperativity M1 PAM, T-662, is also included where available.
Table 1: In Vitro Characterization of this compound and T-662
| Parameter | This compound | T-662 | Reference(s) |
| Cooperativity (α-value) | 199 | 1786 | |
| M1R PAM Potency (IP, nM) | 2.7 | 0.62 | |
| M1R Agonist Potency (EC50, nM) | 520 | 20 | |
| M1R Selectivity over M2-M5R | >370-fold | >1600-fold | |
| Margin (Agonist/PAM) | 192-fold | 32-fold |
IP: Inflection Point EC50: Half-maximal effective concentration
Table 2: In Vivo Efficacy and Side Effect Profile of this compound and T-662 in Rats
| Parameter | This compound | T-662 | Reference(s) |
| Cognitive Improvement Dose (mg/kg, p.o.) | 0.3 | 0.1 | |
| Diarrhea Induction Dose (mg/kg, p.o.) | 10 | 0.1 | |
| Therapeutic Margin | 33-fold | 1-fold |
p.o.: per os (by mouth)
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and cognitive processes.
Experimental Workflow: Characterizing a Positive Allosteric Modulator
The characterization of an M1 PAM like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, cooperativity, and functional effects.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Rationale and Discovery: The Low Cooperativity Hypothesis
An In-depth Technical Guide to the Early-Stage Discovery of TAK-071
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage discovery of this compound, a novel positive allosteric modulator (PAM) of the muscarinic M1 receptor (M1R). Activation of the M1R is a promising therapeutic strategy for cognitive impairment in disorders like Alzheimer's disease and schizophrenia.[1][2] However, the development of M1R agonists has been hampered by cholinergic side effects.[1] this compound was designed to overcome this limitation through a specific pharmacological profile characterized by low cooperativity with the endogenous ligand, acetylcholine (ACh).[2][3] This guide details the key experiments, quantitative data, and methodologies that defined the preclinical and early clinical profile of this compound.
The central hypothesis driving the discovery of this compound was that the cooperativity (α-value) between an M1R PAM and acetylcholine is a key determinant of the therapeutic window between desired cognitive enhancement and dose-limiting cholinergic side effects, such as diarrhea. It was postulated that M1 PAMs with high cooperativity would excessively amplify M1R signaling, leading to adverse effects, while those with low cooperativity would provide sufficient therapeutic benefit with a wider safety margin.
To test this, this compound, a PAM with a low α-value of 199, was developed and compared with T-662, a reference M1 PAM with a high α-value of 1786. This comparative approach was central to validating the low cooperativity strategy.
In Vitro Characterization
Potency, Selectivity, and Agonist Activity
The initial in vitro characterization of this compound aimed to determine its potency as a PAM, its selectivity for the M1R over other muscarinic receptor subtypes (M2-M5), and its intrinsic agonist activity. These parameters were primarily assessed using Ca2+ flux assays in Chinese Hamster Ovary (CHO-K1) cells expressing human M1-M5 receptors.
Table 1: In Vitro Potency and Selectivity of this compound and T-662
| Compound | M1R PAM Activity (IP, nM) | M1R Agonist Activity (EC50, nM) | M1R Selectivity over M2-M5 (fold) |
| This compound | 2.7 | 520 | >370 |
| T-662 | 0.62 | 20 | >1600 |
IP: Inflection Point
Functional Consequences of Low Cooperativity
The functional implications of this compound's low cooperativity were investigated through its effects on neuronal excitability and peripheral tissue contraction.
-
Neuronal Excitability: In layer 5 pyramidal neurons of the mouse prefrontal cortex, M1R activation typically induces membrane depolarization, suppression of afterhyperpolarization (AHP), and generation of afterdepolarization (ADP). While the high-cooperativity PAM T-662 induced all three effects, this compound selectively induced only afterdepolarization. This suggests a more nuanced and potentially more physiological modulation of neuronal activity.
-
Peripheral Effects: In an in vitro Magnus assay using isolated mouse ileum, T-662 augmented electric field stimulation-induced contractions, a proxy for gastrointestinal side effects. In contrast, this compound did not cause ileum contractions, consistent with its designed safety profile.
In Vivo Preclinical Evaluation
Pharmacokinetics and Brain Penetration
Preclinical studies in healthy volunteers demonstrated that this compound has a long mean half-life of 46.3 to 60.5 hours and exhibits excellent brain penetration following oral administration. Co-administration with the acetylcholinesterase inhibitor donepezil did not impact the pharmacokinetics of either drug.
Efficacy in Cognitive Models
The procognitive effects of this compound were evaluated in rodent models of cognitive impairment, primarily the scopolamine-induced deficit in the novel object recognition task (NORT).
Table 2: In Vivo Efficacy and Side Effect Profile in Rats
| Compound | Efficacious Dose in NORT (mg/kg, p.o.) | Diarrhea-Inducing Dose (mg/kg, p.o.) | Therapeutic Margin (Diarrhea/Efficacy) |
| This compound | 0.3 | 10 | 33 |
| T-662 | 0.1 | 0.1 | 1 |
This compound demonstrated a significantly wider therapeutic margin compared to the high-cooperativity PAM, T-662. Furthermore, sub-effective doses of this compound, but not T-662, acted synergistically with donepezil to improve cognitive deficits without worsening cholinergic side effects.
Target Engagement and Neuronal Activation
-
In Vivo IP1 Assay: Oral administration of this compound and T-662 in rats led to an increase in hippocampal inositol monophosphate (IP1) production, confirming M1R activation in the brain.
-
c-Fos Expression: As a marker of neuronal activation, c-Fos expression was evaluated in the brains of rodents. This compound induced c-Fos expression in several cortical areas, the hippocampal formation, amygdala, and nucleus accumbens, with patterns similar to the M1/M4 agonist xanomeline. Co-administration with donepezil further increased the number of c-Fos-positive cells.
Translational Biomarkers: Quantitative Electroencephalogram (qEEG)
In cynomolgus monkeys, scopolamine administration induces increases in alpha, theta, and delta power bands in the qEEG, which can be attenuated by cholinomimetic drugs. This compound (0.3–3 mg/kg, p.o.) dose-dependently suppressed these scopolamine-induced qEEG changes, establishing a potential translational biomarker for clinical studies.
Early Clinical Development
Phase 1 Studies in Healthy Volunteers
In a first-in-human, randomized, double-blind, placebo-controlled study, single and multiple doses of this compound were found to be safe and well-tolerated in healthy volunteers, both alone and in combination with donepezil. No serious adverse events were reported. Quantitative EEG analysis in these subjects revealed that this compound modulated brain electrical activity in a dose-dependent manner.
Phase 2 Proof-of-Concept in Parkinson's Disease
A Phase 2, randomized, double-blind, placebo-controlled, crossover trial evaluated this compound in adults with Parkinson's disease (PD) who had an increased risk of falls and cognitive impairment. While the study did not meet its primary endpoint of improving gait parameters, this compound did demonstrate a significant improvement in a global cognition score compared to placebo. The treatment was generally safe and well-tolerated.
Experimental Protocols
In Vitro Ca2+ Flux Assay for PAM and Agonist Activity
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1-M5 muscarinic receptors are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PAM Activity Measurement:
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of this compound are added to the wells and incubated for a short period (e.g., 1.5-2 minutes).
-
A sub-maximal concentration (EC20) of acetylcholine is then added to stimulate the receptors.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured over time.
-
The inflection point (IP) of the dose-response curve is calculated to determine PAM potency.
-
-
Agonist Activity Measurement:
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells in the absence of acetylcholine.
-
The change in fluorescence is measured.
-
The EC50 value is calculated from the dose-response curve to determine intrinsic agonist activity.
-
In Vivo Novel Object Recognition Task (NORT) in Rats
-
Apparatus: A square open-field box (e.g., 60 x 60 x 60 cm) made of a non-porous material.
-
Habituation: Rats are individually placed in the empty open-field box for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.
-
Drug Administration: this compound, vehicle, or a reference compound is administered orally (p.o.) at a specified time before the training phase (e.g., 60 minutes). Scopolamine is administered subcutaneously (s.c.) to induce a cognitive deficit, typically 30 minutes before the training phase.
-
Training Phase (T1): Two identical objects are placed in the open field. The rat is allowed to explore the objects for a fixed duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
Testing Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for a fixed duration (e.g., 3-5 minutes).
-
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the nose being within a certain distance (e.g., 2 cm) of the object and pointing towards it. A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates successful recognition memory.
c-Fos Immunohistochemistry for Neuronal Activation
-
Animal Treatment and Perfusion: Following drug administration and a set post-injection period (e.g., 2 hours), rats are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Tissue Processing: Brains are extracted, post-fixed in the same fixative, and then transferred to a cryoprotectant solution (e.g., 30% sucrose). The brains are then frozen and sectioned on a cryostat or vibratome.
-
Immunostaining:
-
Brain sections are washed in phosphate-buffered saline (PBS).
-
Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.
-
Sections are incubated with a primary antibody against c-Fos overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex (ABC) method is often used for signal amplification.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Analysis: The number of c-Fos-positive nuclei is quantified in specific brain regions of interest using microscopy and image analysis software.
Visualizations
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.penchant.bio [labs.penchant.bio]
TAK-071: A Promising M1 Positive Allosteric Modulator for Alzheimer's Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies that go beyond symptomatic relief. The cholinergic hypothesis, which posits that a deficit in acetylcholine (ACh) neurotransmission contributes significantly to the cognitive decline in AD, remains a cornerstone of disease pathophysiology. TAK-071, a novel, highly selective M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator (PAM) with low cooperativity, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in Alzheimer's disease models. It details the compound's mechanism of action, its demonstrated efficacy in restoring cognitive function in models of cholinergic deficits, and the strong scientific rationale for its potential disease-modifying effects on core Alzheimer's pathologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of effective treatments for this devastating neurodegenerative disease.
Introduction: The Cholinergic System and the Rationale for M1 Receptor Modulation in Alzheimer's Disease
The cholinergic system is crucial for cognitive processes, including learning, memory, and attention.[1] A well-established pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in acetylcholine levels in the hippocampus and cortex.[2] This cholinergic deficit is strongly correlated with the severity of cognitive impairment observed in AD patients.[1]
Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase synaptic levels of ACh. However, their efficacy is often limited and can diminish as the disease progresses due to the ongoing loss of presynaptic cholinergic neurons.[3] Furthermore, non-selective activation of various muscarinic and nicotinic receptors can lead to dose-limiting side effects.
The M1 muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[3] Importantly, postsynaptic M1 receptors are relatively spared in the Alzheimer's brain, making them an attractive therapeutic target. Positive allosteric modulators (PAMs) offer a more refined approach than direct agonists. They do not activate the receptor on their own but rather enhance the receptor's response to the endogenous ligand, acetylcholine. This preserves the temporal and spatial dynamics of natural cholinergic signaling.
This compound is a novel M1 PAM distinguished by its high selectivity and, critically, its low cooperativity with acetylcholine. This low cooperativity is a key feature designed to minimize the risk of over-activating the receptor, which has been linked to cholinergic side effects such as gastrointestinal issues. Preclinical evidence suggests that this approach provides a wider therapeutic window, offering the potential for robust cognitive enhancement with improved tolerability.
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine. As a result, the physiological signaling cascade initiated by acetylcholine binding is amplified.
dot
References
- 1. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
TAK-071: A Technical Guide to a Novel M₁ Positive Allosteric Modulator for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopaminergic system, offering limited efficacy for the cognitive and negative symptom domains. The selective activation of the muscarinic M₁ receptor (M₁R) has emerged as a promising therapeutic strategy to address these unmet needs. TAK-071 is a novel, potent, and highly selective M₁R positive allosteric modulator (PAM) with a unique pharmacological profile characterized by low cooperativity. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy in models relevant to schizophrenia, and available clinical data. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.
Introduction: The Rationale for M₁ Receptor Modulation in Schizophrenia
The cholinergic system, particularly the M₁ muscarinic acetylcholine receptor, plays a crucial role in cognitive processes such as learning, memory, and attention, which are significantly impaired in individuals with schizophrenia.[1][2] Post-mortem studies and neuroimaging have suggested cholinergic dysfunction in the brains of schizophrenia patients.[3] While traditional acetylcholinesterase inhibitors (AChEIs) have shown disappointing results in clinical trials for schizophrenia, likely due to dose-limiting peripheral side effects, the development of subtype-selective M₁R modulators offers a more targeted approach.[4]
Positive allosteric modulators (PAMs) are a class of drugs that do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[2] This mechanism offers the potential for a more physiological modulation of receptor activity, with a lower risk of the side effects associated with direct agonists. However, a subgroup of individuals with schizophrenia may have a widespread decreased responsiveness to M₁R PAMs, which could impact treatment outcomes.
This compound: A Selective M₁ Positive Allosteric Modulator with Low Cooperativity
This compound is distinguished by its high selectivity for the M₁R and its low cooperativity (α-value). The low cooperativity is a key feature that is believed to contribute to its favorable side-effect profile, particularly a wider margin between cognitive improvement and cholinergic side effects like diarrhea, as demonstrated in preclinical studies.
Mechanism of Action
This compound binds to an allosteric site on the M₁ receptor, distinct from the orthosteric binding site for acetylcholine. This binding event potentiates the receptor's response to endogenous ACh, leading to an amplification of downstream signaling cascades.
Preclinical Efficacy in Schizophrenia Models
This compound has demonstrated significant efficacy in various rodent models that recapitulate key behavioral and cognitive deficits observed in schizophrenia.
Maternal Immune Activation (MIA) Model
The MIA model is a neurodevelopmental model of schizophrenia induced by prenatal exposure to the viral mimic polyriboinosinic-polyribocytidylic acid (poly I:C). In the offspring of poly I:C-treated dams, this compound has been shown to improve sociability and working memory deficits.
miR-137 Transgenic Mouse Model
Genetic factors play a significant role in the etiology of schizophrenia, and variants in the MIR137 gene have been identified as a risk factor. Transgenic mice overexpressing miR-137 exhibit several schizophrenia-associated behavioral deficits. In this genetic model, this compound improved deficits in working memory, recognition memory, sociability, and sensorimotor gating.
Summary of Preclinical Efficacy Data
| Model | Behavioral/Cognitive Domain | Outcome with this compound | Reference |
| Maternal Immune Activation (MIA) | Sociability | Improved | |
| Working Memory | Improved | ||
| miR-137 Transgenic Mouse | Working Memory | Improved | |
| Recognition Memory | Improved | ||
| Sociability | Improved | ||
| Sensorimotor Gating | Improved | ||
| Scopolamine-Induced Cognitive Deficit | Novel Object Recognition | Improved |
Experimental Protocols
Maternal Immune Activation (MIA) Model Protocol
Methodology: Pregnant mice are administered polyriboinosinic-polyribocytidylic acid (poly I:C) to mimic a viral infection during gestation. The offspring are allowed to mature to adulthood, at which point they are treated with this compound or a vehicle control. Subsequently, a battery of behavioral tests is conducted to assess sociability and cognitive functions.
miR-137 Transgenic Mouse Model Protocol
Methodology: Transgenic mice overexpressing miR-137 are used alongside wild-type littermates as controls. Both groups of mice are treated with this compound or a vehicle. A comprehensive set of behavioral assays is then performed to evaluate various cognitive and social domains relevant to schizophrenia.
Clinical Development and Future Directions
As of the latest available information, there is a notable absence of published clinical trial data for this compound specifically in patients with schizophrenia. A Phase 2 clinical trial (NCT04334317) of this compound was conducted in patients with Parkinson's disease with cognitive impairment.
Phase 2 Study in Parkinson's Disease with Cognitive Impairment (NCT04334317)
This randomized, double-blind, placebo-controlled crossover trial evaluated the safety and efficacy of this compound in adults with Parkinson's disease, an increased risk of falls, and cognitive impairment. While the primary endpoint related to gait variability was not met, the study demonstrated a significant improvement in a composite cognitive score with this compound treatment compared to placebo. The treatment was generally well-tolerated, with mild gastrointestinal issues being the most common adverse events leading to discontinuation in a small percentage of participants.
| Parameter | This compound | Placebo | p-value | Reference |
| Change from Baseline in Cognitive Composite Score (Least Squares Mean Difference) | 0.22 | - | 0.01 | |
| Treatment-Emergent Adverse Events Leading to Withdrawal | 8% | - | - |
Implications for Schizophrenia Research
The pro-cognitive effects observed in the Parkinson's disease trial, coupled with the robust preclinical data in schizophrenia models, provide a strong rationale for investigating this compound in individuals with schizophrenia, particularly for the treatment of cognitive impairment. Future clinical trials in this population are warranted to determine the efficacy and safety of this compound for the cognitive and negative symptoms of schizophrenia.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of schizophrenia, particularly for the cognitive and negative symptoms that are poorly addressed by current medications. Its unique mechanism of action as a selective M₁R PAM with low cooperativity offers the potential for improved efficacy and a favorable safety profile. The extensive preclinical data in relevant animal models strongly support its further clinical investigation in schizophrenia. While clinical data in this specific population is currently lacking, the positive cognitive signals from studies in other neurodegenerative disorders are encouraging. Continued research into this compound and other M₁R modulators is crucial for advancing the pharmacotherapy of schizophrenia.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of TAK-071
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of TAK-071, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). This compound, with the chemical name 4-fluoro-2-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]-5-methyl-6-[4-(1H-pyrazol-1-yl)benzyl]-2,3-dihydro-1H-isoindol-1-one, has shown potential in preclinical studies for the treatment of cognitive impairment. The following protocols are based on information disclosed in patent literature, specifically patent WO/2015/163485A1, and are intended for research and development purposes.
Introduction
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine for the M1 receptor, rather than directly activating the receptor itself. This mechanism of action is believed to offer a more nuanced modulation of cholinergic signaling with a potentially improved side-effect profile compared to direct agonists.
Signaling Pathway of this compound
This compound enhances the signaling cascade initiated by acetylcholine binding to the M1 muscarinic receptor. This receptor is coupled to the Gq family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic calcium and DAG together activate protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.
Synthesis Protocol
The synthesis of this compound involves a multi-step process as outlined in patent WO/2015/163485A1. The following is a representative synthetic scheme and protocol. Researchers should refer to the original patent for full details and alternative routes.
Synthetic Scheme Overview
Experimental Protocol
Step 1: Synthesis of Intermediate 1 (Isoindolinone core)
A detailed procedure for the synthesis of the core isoindolinone structure is described in the patent. This typically involves the reaction of a substituted phthalic anhydride or a related derivative with an appropriate amine.
Step 2: Synthesis of 4-fluoro-5-methyl-6-(4-(1H-pyrazol-1-yl)benzyl)-2-((3S,4S)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-yl)isoindolin-1-one
-
To a solution of a suitable 6-bromo-4-fluoro-5-methylisoindolin-1-one intermediate and 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (e.g., sodium carbonate) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then reacted with (3S,4S)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-amine to form the isoindolinone ring.
Step 3: Deprotection to yield this compound
-
The silyl-protected intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran).
-
A deprotecting agent, such as tetrabutylammonium fluoride (TBAF), is added to the solution at room temperature.
-
The reaction is stirred for a specified period until the deprotection is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
Purification Protocol
The final compound, this compound, is purified to a high degree of purity using standard laboratory techniques.
1. Column Chromatography:
-
The crude product obtained after synthesis is typically subjected to silica gel column chromatography.
-
A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is used to separate the desired product from impurities.
-
Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure compound.
2. Recrystallization:
-
For further purification, the product obtained from column chromatography can be recrystallized from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane).
-
The purified solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Reference |
| Chemical Formula | C24H24FN3O3 | MedChemExpress |
| Molecular Weight | 421.46 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| EC50 for M1R Agonist Activity | 520 nM | [1] |
| M1R Selectivity over M2-M5 | >370-fold | [1] |
| Half-life (in humans) | 46.3 - 60.5 hours | [2] |
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid or formic acid.
Safety Precautions
The synthesis of this compound should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all reagents and solvents used in the synthesis should be consulted prior to their use.
Disclaimer: This protocol is for informational and research purposes only and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preparation of TAK-071
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R).[1][2][3] As a brain-penetrant compound, it is under investigation for its therapeutic potential in neurological and psychiatric disorders associated with cholinergic deficits, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] Proper preparation of this compound for in vivo studies is critical to ensure accurate and reproducible results. These application notes provide detailed protocols for the formulation of this compound for various in vivo applications based on currently available data.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄FN₃O₃ | |
| Molecular Weight | 421.46 g/mol | |
| Appearance | White to off-white solid | |
| In Vitro Solubility | DMSO: ≥ 134 mg/mL (317.94 mM) |
In Vivo Formulation and Preparation
The choice of vehicle for in vivo administration of this compound depends on the desired route of administration (e.g., oral, intravenous, subcutaneous) and the required concentration. Several formulations have been reported to achieve clear solutions or stable suspensions suitable for animal studies.
Quantitative Data Summary for In Vivo Formulations
| Formulation Components | Achievable Concentration | Route of Administration | Notes | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (5.34 mM) | Not specified, likely suitable for injection | SBE-β-CD enhances solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (5.34 mM) | Not specified, common for IV/IP/SC | A common vehicle for poorly soluble compounds. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (5.34 mM) | Oral (gavage) | Suitable for oral administration of lipophilic compounds. | |
| 0.5% Methyl Cellulose in DI Water | Not specified, used for 0.1 and 0.3 mg/kg doses | Oral (gavage) | Forms a suspension. Prepared fresh weekly. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for preparing a clear solution of this compound for parenteral administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder. For example, to prepare a 2.25 mg/mL final solution, a stock of 22.5 mg/mL in DMSO can be made. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Addition of PEG300: To the DMSO solution, add the specified volume of PEG300 (e.g., for a 1 mL final solution, add 400 µL). Mix thoroughly by vortexing.
-
Addition of Tween-80: Add the required volume of Tween-80 (e.g., for a 1 mL final solution, add 50 µL) and vortex until the solution is homogeneous.
-
Final Dilution with Saline: Slowly add the final volume of sterile saline (e.g., for a 1 mL final solution, add 450 µL) while vortexing to bring the solution to the final desired concentration and volume.
-
Final Inspection: Ensure the final solution is clear and free of any precipitates before administration.
Workflow for Co-Solvent Solution Preparation
Caption: Workflow for preparing a this compound solution.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for preparing a suspension of this compound for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Methyl Cellulose in deionized (DI) water
-
Sterile vials or tubes
-
Spatula
-
Stir plate and stir bar or vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) methyl cellulose solution by slowly adding methyl cellulose powder to DI water while stirring continuously until fully dissolved.
-
Weighing: Weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the 0.5% methyl cellulose vehicle to the this compound powder to create a paste.
-
Dilution: Gradually add the remaining volume of the 0.5% methyl cellulose vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Homogenization: Ensure the suspension is uniform by vortexing or stirring vigorously before each administration. It is recommended to prepare this suspension fresh weekly.
Workflow for Oral Suspension Preparation
Caption: Workflow for preparing a this compound suspension.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events.
Simplified Signaling Pathway
Caption: this compound positively modulates M1R signaling.
Mechanism of Action
This compound enhances the binding and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. The M1 receptor is coupled to the Gq/11 protein. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, and its potentiation by this compound is thought to underlie its pro-cognitive effects. One of the measurable downstream effects of this pathway is an increase in inositol monophosphate (IP1) production.
Storage and Stability
-
Powder: Store this compound powder at -20°C for up to 3 years.
-
In Solvent: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Suspensions: It is best practice to prepare aqueous suspensions like the methyl cellulose formulation fresh on a weekly basis.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For research use only. This product has not been fully validated for medical applications.
By following these guidelines, researchers can prepare this compound for in vivo studies in a consistent and reliable manner, contributing to the robust evaluation of its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. drughunter.com [drughunter.com]
- 5. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-071 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TAK-071, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in rodent models. The protocols are designed to guide researchers in conducting preclinical studies to evaluate the efficacy and side-effect profile of this compound.
This compound is under investigation for its potential to improve cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] It acts by enhancing the signal of the endogenous neurotransmitter acetylcholine at the M1 receptor, a key player in learning and memory.[2][3] Unlike direct agonists, this compound has a lower potential for over-activating the receptor, which may translate to a wider therapeutic window with fewer cholinergic side effects.[1]
Data Presentation: Pharmacokinetics and Dosing
The following tables summarize key quantitative data for this compound administration in both rat and mouse models. Oral gavage is the standard administration route in these preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |
| 0.03 | 52 ± 7 | 0.8 ± 0.3 |
| 0.1 | 164 ± 14 | 0.8 ± 0.3 |
| 0.3 | 472 ± 57 | 0.7 ± 0.3 |
| 1 | 1728 ± 196 | 0.8 ± 0.3 |
| 3 | 4514 ± 256 | 1.0 ± 0.0 |
| Data sourced from pharmacokinetic studies in mice. |
Table 2: Effective Doses of this compound in Rodent Models for Cognitive Enhancement
| Species | Model | Effective Dose (p.o.) |
| Rat | Scopolamine-induced cognitive deficit | 0.3 mg/kg |
| Rat | Dual cholinergic/dopaminergic loss | 0.1, 0.3 mg/kg |
| Rat | Sustained attention task (cholinergic loss) | 0.1, 0.3 mg/kg |
| p.o. = per os (by mouth/oral gavage). Doses were selected based on efficacy in various behavioral paradigms. |
Table 3: Doses of this compound Associated with Cholinergic Side Effects in Rats
| Side Effect | Administration Route | Dose (mg/kg) |
| Diarrhea | Oral (p.o.) | 10 |
| This dose is noted to be significantly higher than the effective doses for cognitive improvement, indicating a therapeutic window. |
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. This modulation leads to the activation of downstream signaling cascades crucial for neuronal excitability and synaptic plasticity.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models, as well as a general workflow for a typical in vivo study.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose
-
Deionized (DI) water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
Storage vials
Procedure:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of DI water while stirring continuously with a magnetic stirrer. Stir until the methylcellulose is fully dissolved. This solution will serve as the vehicle.
-
Calculating this compound Amount: Determine the required concentration of the this compound stock solution based on the desired doses and the administration volume (e.g., 3.0 mL/kg). For a 0.1 mg/mL stock solution, weigh out the appropriate amount of this compound powder.
-
Suspension of this compound: Add the weighed this compound powder to the prepared 0.5% methylcellulose vehicle.
-
Homogenization: Stir the mixture vigorously using the magnetic stirrer until a homogenous suspension is achieved.
-
Storage: The prepared this compound suspension should be stored in a cool, dark place. It is recommended to prepare fresh solutions weekly to ensure stability.
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
Prepared this compound suspension or vehicle
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling Familiarization: Prior to the start of the experiment, habituate the animals to the gavage procedure for several consecutive days to minimize stress.
-
Dose Calculation: Weigh each animal on the day of administration to calculate the precise volume of the this compound suspension to be administered based on its body weight and the target dose (e.g., 0.1 mg/kg).
-
Preparation for Gavage: Gently restrain the rodent. Ensure the animal is held firmly but without causing distress.
-
Gavage Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of the drug suspension.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Slowly and gently advance the needle until it reaches the stomach.
-
Administer the suspension smoothly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Timing: Administer this compound 30 minutes prior to the start of behavioral testing to align with its pharmacokinetic profile.
Experimental Workflow for a Cognitive Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of this compound on cognitive function in a rodent model of cognitive impairment.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of TAK-071 for Cognitive Enhancement in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing TAK-071, a novel M1 positive allosteric modulator (PAM), for cognitive enhancement in rat models. The following sections detail the mechanism of action, effective dosages, and methodologies for assessing cognitive improvement and potential side effects.
Introduction
This compound is a potent and highly selective M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator with low cooperativity.[1][2][3][4][5] This characteristic is believed to contribute to its wider therapeutic window, enhancing cognitive function with a reduced risk of cholinergic side effects compared to other M1 PAMs with high cooperativity. The activation of M1 receptors is a promising therapeutic strategy for treating cognitive impairments associated with disorders like Alzheimer's disease and schizophrenia. This compound enhances the signal of acetylcholine (ACh) at the M1 receptor, a critical component in cognitive processes such as learning and memory.
Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists, PAMs bind to a different site on the receptor, increasing the affinity and/or efficacy of the endogenous ligand, acetylcholine. Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the production of inositol monophosphate (IP1), a key second messenger. This signaling ultimately results in increased neural excitability in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rats from preclinical studies.
Table 1: In Vivo Efficacy and Side Effect Profile of this compound in Rats
| Parameter | Dosage (Oral) | Observation | Reference |
| Cognitive Enhancement | |||
| Effective Dose (Scopolamine-induced deficit) | 0.3 mg/kg | Improved cognitive deficits | |
| Sub-effective Dose (in combination with Donepezil) | 0.1 mg/kg | Significantly ameliorated cognitive deficits | |
| Side Effects | |||
| Diarrhea Induction | 10 mg/kg | Induced diarrhea | |
| Therapeutic Window | |||
| Margin (Cognition vs. Diarrhea) | 33-fold | Wider margin compared to high cooperativity M1 PAMs |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Dosage (Oral) | Cmax (Peak Brain Concentration) | Tmax (Time to Peak Concentration) | Reference |
| 0.1 mg/kg | 85 ng/mL (plasma) | 1.9 h | |
| 0.3 mg/kg | 0.11 µM | Not specified in snippets | |
| 1 mg/kg | 122 ng/g (hippocampus) / 609 ng/mL (plasma) | Not specified in snippets |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to determine the optimal dosage of this compound for cognitive enhancement in rats.
Scopolamine-Induced Cognitive Deficit Model (Novel Object Recognition Task)
This protocol is designed to assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic receptor antagonist, scopolamine. The Novel Object Recognition (NOR) task is used to evaluate learning and memory.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
A novel object (different in shape and color from the familiar objects)
-
Video recording and analysis software
Experimental Workflow:
Novel Object Recognition Workflow
Procedure:
-
Habituation (Day 1):
-
Individually place each rat in the empty open field arena for 10 minutes to allow for habituation to the environment.
-
-
Training/Familiarization Phase (Day 2):
-
Administer this compound orally (p.o.) at the desired dose (e.g., 0.1 mg/kg, 0.3 mg/kg) or vehicle.
-
After 30 minutes, administer scopolamine intraperitoneally (i.p.) to induce a cognitive deficit. A control group should receive saline.
-
After another 30 minutes, place the rat in the arena, which now contains two identical objects placed in opposite corners.
-
Allow the rat to explore the objects for 5 minutes. Record the session for later analysis.
-
Return the rat to its home cage.
-
-
Testing Phase (Day 3):
-
24 hours after the training phase, place the rat back into the same arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object. The position of the objects should be counterbalanced across animals.
-
Allow the rat to explore the objects for 5 minutes and record the session.
-
Data Analysis:
-
The time the rat spends actively exploring each object (sniffing, touching with the nose) during the testing phase is measured.
-
A Discrimination Index (DI) is calculated to assess memory:
-
DI = (Time spent exploring the novel object - Time spent exploring the familiar object) / (Total time spent exploring both objects)
-
-
A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. A DI close to zero suggests a memory deficit.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between different treatment groups (Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine).
Expected Outcome:
Rats treated with scopolamine are expected to show a significantly lower DI compared to the control group, indicating a cognitive deficit. Effective doses of this compound (e.g., 0.3 mg/kg) are expected to significantly reverse this deficit, resulting in a DI closer to that of the control group.
Conclusion
This compound demonstrates significant potential for cognitive enhancement in rodent models. An oral dose of 0.3 mg/kg has been shown to be effective in reversing scopolamine-induced cognitive deficits in rats. Furthermore, a lower dose of 0.1 mg/kg can act synergistically with acetylcholinesterase inhibitors like donepezil. The wide therapeutic margin, with diarrheal side effects observed at a much higher dose of 10 mg/kg, makes this compound a promising candidate for further investigation. The protocols outlined in these notes provide a robust framework for researchers to investigate the pro-cognitive effects of this compound.
References
- 1. [PDF] this compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols: Quantitative Electroencephalography (qEEG) for Tak-071 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the use of quantitative electroencephalography (qEEG) in clinical studies of Tak-071, a muscarinic M1 receptor positive allosteric modulator. qEEG is a sensitive, non-invasive method for assessing the pharmacodynamic effects of neurotherapeutics on brain function.[1][2][3] By quantifying changes in brain electrical activity, qEEG can serve as a valuable translational biomarker to demonstrate target engagement and inform dose selection in drug development.[2] This document outlines the rationale for using qEEG with this compound, a detailed experimental protocol, data analysis guidelines, and expected outcomes based on preclinical and early clinical findings.
This compound is designed to have low cooperativity with acetylcholine and has shown potential in improving cognitive function.[4] Preclinical studies in cynomolgus monkeys have demonstrated that this compound can attenuate scopolamine-induced changes in qEEG power spectra, suggesting its utility as a translational biomarker. A first-in-human study provided direct evidence of qEEG modulation by this compound in healthy subjects.
Rationale for qEEG in this compound Studies
The muscarinic M1 receptor is a key target for treating cognitive impairment in conditions like Alzheimer's disease and Parkinson's disease, as it is highly expressed in brain regions crucial for cognitive function such as the frontal cortex and hippocampus. qEEG is particularly well-suited for evaluating the effects of M1 receptor modulators for several reasons:
-
Target Engagement: Changes in specific qEEG frequency bands can provide objective evidence of this compound's engagement with the M1 receptor and its downstream effects on cortical activity.
-
Dose-Response Relationship: qEEG can help establish a dose-response relationship by quantifying the magnitude of change in brain activity at different doses of this compound.
-
Translational Biomarker: qEEG findings from human studies can be compared with preclinical data to establish a translational link, strengthening the evidence for the drug's mechanism of action.
-
Patient Stratification: Baseline qEEG patterns could potentially be used to identify patient subpopulations who are more likely to respond to this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the first-in-human study of this compound.
Table 1: Effects of Single Doses of this compound on qEEG Power Spectra
| Dose Range | Condition | Brain Region | Frequency Band | Observed Effect |
| 40-80 mg | Eyes Open | Posterior | 7-9 Hz (Alpha) | Increased Power |
| 120-160 mg | Eyes Open & Closed | Central-Posterior | 16-18 Hz (Beta) | Increased Power |
| 120-160 mg | Eyes Open & Closed | Central-Posterior | 2-4 Hz (Delta/Theta) | Reduced Power |
Table 2: Effects of this compound on Functional Connectivity
| Dose | Co-administration | Condition | Observed Effect |
| High Doses | None | Eyes Closed | Significantly Reduced Functional Connectivity |
| High Doses | Donepezil | Eyes Closed | Enhanced Functional Connectivity |
Experimental Protocol
This protocol is designed to ensure the acquisition of high-quality, reliable qEEG data for this compound clinical trials, in line with established guidelines.
Participant Preparation
-
Inclusion/Exclusion Criteria: Participants should be screened for neurological and psychiatric conditions, as well as use of medications that could affect EEG readings.
-
Instructions to Participants:
-
Avoid caffeine and alcohol for 24 hours prior to the EEG recording.
-
Get a normal night's sleep before the study day.
-
Wash and dry hair on the day of the recording, avoiding any hair products.
-
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the procedures.
Data Acquisition
-
EEG System: Use a high-density EEG system with at least 19 scalp electrodes, placed according to the International 10-20 system.
-
Recording Environment: Conduct recordings in a quiet, dimly lit, and electrically shielded room to minimize environmental artifacts.
-
Recording Procedure:
-
Seat the participant comfortably in a reclining chair.
-
Apply the EEG cap and ensure electrode impedances are below 5 kΩ.
-
Record a minimum of 10 minutes of resting-state EEG with eyes open, followed by 10 minutes with eyes closed.
-
During the eyes-open condition, have the participant focus on a fixation point to reduce eye movements.
-
During the eyes-closed condition, ensure the participant remains awake.
-
Monitor the raw EEG signal in real-time to identify and minimize artifacts.
-
Signal Processing and Analysis
-
Data Preprocessing:
-
Filtering: Apply a band-pass filter (e.g., 0.5-50 Hz) to the raw EEG data.
-
Artifact Identification and Removal: Visually inspect the data for artifacts such as eye blinks, muscle activity, and electrode pop. Employ automated artifact removal techniques (e.g., Independent Component Analysis - ICA) for objective and reproducible cleaning.
-
Epoching: Segment the continuous EEG data into short epochs (e.g., 2-4 seconds).
-
-
Quantitative Analysis:
-
Spectral Analysis: Use Fast Fourier Transform (FFT) to calculate the power spectral density (PSD) for each epoch and electrode. Average the PSD across epochs for each condition (eyes open, eyes closed).
-
Frequency Bands: Analyze the power in standard frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), and Beta (12-30 Hz). Based on prior this compound findings, also analyze the specific bands of 2-4 Hz, 7-9 Hz, and 16-18 Hz.
-
Source Localization: Use techniques like low-resolution electromagnetic tomographic analysis (LORETA) to identify the 3D source of brain activity.
-
Functional Connectivity: Calculate measures of functional connectivity (e.g., coherence, phase lag index) between different brain regions.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a positive allosteric modulator of the M1 receptor.
qEEG Experimental Workflow
Caption: Experimental workflow for qEEG studies of this compound.
Conclusion
The use of qEEG in this compound studies offers a powerful and objective method to assess the central nervous system effects of this novel M1 receptor positive allosteric modulator. The protocol outlined in these application notes provides a standardized framework for acquiring and analyzing qEEG data, ensuring consistency and comparability across studies. The specific qEEG signatures identified in early clinical trials of this compound, such as increased alpha and beta power and decreased delta/theta power, can serve as key biomarkers for future investigations into the therapeutic potential of this compound for cognitive impairment. Adherence to these guidelines will facilitate the generation of robust and reliable data to support the clinical development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. neuroelectrics.com [neuroelectrics.com]
- 3. The Role of Quantitative EEG in the Diagnosis of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TAK-071 Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a novel positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine receptor (M1R), a key target in the central nervous system for the treatment of cognitive impairment associated with disorders like Alzheimer's disease and schizophrenia.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than directly activating the receptor itself.[2] This mechanism is believed to offer a more nuanced modulation of cholinergic signaling, potentially leading to a better therapeutic window compared to direct agonists.[1][2]
These application notes provide detailed protocols for key in vitro assays to characterize the potency and mechanism of action of this compound and other M1R PAMs. The described methods include a calcium mobilization assay, an inositol monophosphate (IP1) accumulation assay, and a radioligand binding assay.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of M1 receptor activation and can be readily measured to assess receptor function.
M1 Receptor Signaling Cascade
Quantitative Data Summary
The following table summarizes the in vitro potency and activity of this compound from published studies.
| Parameter | Assay | Cell Line | Value | Reference |
| PAM Activity (Inflection Point) | Ca²+ Flux | CHO-K1 cells expressing human M1R | 2.7 nM | |
| Agonist Activity (EC50) | Ca²+ Flux | CHO-K1 cells expressing human M1R | 520 nM | |
| Cooperativity (α-value) | Binding Modulation | CHO-K1 cells expressing human M1R | 199 | |
| Selectivity (IP values for M2-M5R) | Ca²+ Flux | CHO-K1 cells expressing human M2-M5R | >1000 nM |
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency of M1R modulators by measuring changes in intracellular calcium concentration.
Workflow:
Calcium Mobilization Assay Workflow
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, antibiotics).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Acetylcholine (ACh) or another M1R agonist.
-
A fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed CHO-M1 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions. Probenecid is often included at this stage to prevent dye leakage.
-
Aspirate the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Assay Procedure:
-
To determine PAM activity, add varying concentrations of this compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate into the fluorescence reader and establish a stable baseline fluorescence reading.
-
Using an automated injector, add a sub-maximal (EC₂₀) concentration of ACh to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
To determine agonist activity, add varying concentrations of this compound without the subsequent addition of ACh.
-
-
Data Analysis:
-
The change in fluorescence (maximum signal - baseline) is calculated for each well.
-
For PAM activity, plot the fluorescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the inflection point (IP) or EC₅₀ of potentiation.
-
For agonist activity, plot the fluorescence response against the this compound concentration to determine its EC₅₀.
-
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay provides a more downstream, endpoint measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a stable metabolite of IP3.
Workflow:
IP-One HTRF Assay Workflow
Materials:
-
CHO-M1 cells.
-
White, low-volume 384-well microplates.
-
IP-One HTRF assay kit (contains IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer).
-
Stimulation buffer (provided in the kit or a similar buffer containing LiCl to prevent IP1 degradation).
-
This compound and ACh.
-
An HTRF-compatible microplate reader.
Protocol:
-
Cell Plating:
-
Seed CHO-M1 cells into white 384-well plates (e.g., 10,000-20,000 cells per well) and incubate overnight.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound and a fixed EC₂₀ concentration of ACh in stimulation buffer.
-
Aspirate the culture medium and add the compound/agonist solutions to the cells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Following the stimulation, add the HTRF reagents (IP1-d2 and anti-IP1 Cryptate conjugate, typically mixed with the lysis buffer) to each well as per the kit's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1 to convert the HTRF ratio to IP1 concentration.
-
Plot the IP1 concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Radioligand Binding Assay
This assay is used to determine if this compound binds directly to the orthosteric site or an allosteric site and to quantify its effect on the binding of an orthosteric ligand (cooperativity).
Materials:
-
Membrane preparations from CHO-M1 cells.
-
Radiolabeled M1R antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound.
-
Unlabeled orthosteric antagonist (e.g., atropine) for determining non-specific binding.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
A filter harvester and a liquid scintillation counter.
Protocol:
-
Assay Setup:
-
The assay is performed in tubes or 96-well plates.
-
To each well/tube, add:
-
Binding buffer.
-
A fixed, low concentration of [³H]NMS (typically near its Kd).
-
Varying concentrations of this compound.
-
A control set should contain a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) to define non-specific binding.
-
A set with only [³H]NMS and buffer defines total binding.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to each well/tube.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
To assess cooperativity, analyze how the binding of [³H]NMS is affected by different concentrations of this compound. A positive allosteric modulator will increase the specific binding of the radioligand. The data can be fitted to allosteric models to calculate the cooperativity factor (α). An α-value greater than 1 indicates positive cooperativity.
-
References
Application Notes and Protocols for Studying TAK-071 Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a novel, selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (M1R).[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself.[4] A key characteristic of this compound is its low cooperativity, which contributes to a wider therapeutic window, potentially improving cognitive function with a reduced risk of the cholinergic side effects often associated with M1 receptor activation.[1] The M1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in cognitive processes, making it a significant target for therapeutic intervention in neurological disorders.
These application notes provide detailed protocols for utilizing cell culture models to characterize the in vitro pharmacological effects of this compound. The described assays are fundamental for assessing the potency, efficacy, and mechanism of action of this compound and other M1R PAMs.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and a comparator M1 PAM, T-662.
Table 1: In Vitro Activity of this compound and T-662 at the Human M1 Muscarinic Receptor
| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Ca2+ Flux | Inflection Point (IP) | 2.7 | CHO-K1 hM1R | |
| Ca2+ Flux | EC50 (Agonist activity) | 520 | CHO-K1 hM1R | ||
| T-662 | Ca2+ Flux | Inflection Point (IP) | 0.62 | CHO-K1 hM1R | |
| Ca2+ Flux | EC50 (Agonist activity) | 20 | CHO-K1 hM1R |
Table 2: In Vitro Selectivity and Cooperativity of this compound and T-662
| Compound | Parameter | Value | Method | Reference |
| This compound | M1R Selectivity over M2-M5R | >370-fold | Ca2+ Flux Assay | |
| Cooperativity (α-value) | 199 | Radioligand Binding Assay | ||
| T-662 | M1R Selectivity over M2-M5R | >1600-fold | Ca2+ Flux Assay | |
| Cooperativity (α-value) | 1786 | Radioligand Binding Assay |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of acetylcholine.
Experimental Workflow for Characterization of this compound
The following workflow outlines the key steps in the in vitro characterization of a positive allosteric modulator like this compound.
Experimental Protocols
Cell Culture
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M1 receptor (hM1R).
Culture Medium:
-
F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined based on the specific cell line)
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, 95% humidity
-
Passaging: Subculture cells every 2-3 days, or when they reach 80-90% confluency. Use a suitable dissociation reagent like Trypsin-EDTA.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Materials:
-
CHO-K1 hM1R cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (optional, to prevent dye extrusion)
-
Acetylcholine (ACh) or Carbachol (as the orthosteric agonist)
-
This compound
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed CHO-K1 hM1R cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 40,000 cells/well for a 96-well plate).
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer. If using, add Probenecid (typically 2.5 mM) to this buffer.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Aspirate the loading buffer and wash the cells gently with Assay Buffer. Leave a final volume of Assay Buffer in each well (e.g., 100 µL for a 96-well plate).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the agonist (ACh or Carbachol) in Assay Buffer at a concentration that is 2X to 5X the final desired concentration.
-
For Agonist Mode: Prepare a concentration-response curve of this compound.
-
For PAM Mode: Prepare a concentration-response curve of the agonist in the presence of a fixed concentration of this compound (e.g., at its EC10 or EC20). Alternatively, prepare a concentration-response curve of this compound in the presence of a fixed, sub-maximal concentration of the agonist (e.g., EC20 of ACh).
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compound solutions and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log of the compound concentration to generate concentration-response curves.
-
Determine the EC50 (for agonist activity) and inflection point (IP, for PAM activity) values using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a stable metabolite of IP3.
Materials:
-
CHO-K1 hM1R cells
-
White, solid-bottom 96-well or 384-well microplates
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer with LiCl)
-
Acetylcholine (ACh) or Carbachol
-
This compound
-
HTRF-compatible microplate reader
Protocol:
-
Cell Plating:
-
Seed CHO-K1 hM1R cells into white, solid-bottom microplates at an appropriate density (e.g., 40,000 - 60,000 cells/well for a 96-well plate).
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the stimulation buffer (containing LiCl to inhibit IP1 degradation) to each well.
-
Add the desired concentrations of this compound and/or the agonist (ACh or Carbachol).
-
For Agonist Mode: Add a concentration range of this compound.
-
For PAM Mode: Add a concentration range of the agonist in the presence of a fixed concentration of this compound, or vice versa.
-
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate (prepared in lysis buffer according to the kit manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader using an excitation wavelength of 320 nm and measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the log of the compound concentration and determine the EC50 or IP values using non-linear regression.
-
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for the in vitro characterization of this compound and other M1 receptor positive allosteric modulators. By employing these assays, researchers can effectively assess the potency, efficacy, and mechanism of action of novel compounds targeting the M1 muscarinic receptor, thereby facilitating the discovery and development of new therapeutics for cognitive disorders. It is recommended that researchers optimize assay conditions, such as cell density and incubation times, for their specific experimental setup to ensure high-quality, reproducible data.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TAK-071 Oral Gavage Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-071 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R).[1][2][3] As a brain-penetrant compound, it is under investigation for its therapeutic potential in cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in preclinical research settings.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for appropriate formulation development.
| Property | Value | Reference |
| Molecular Formula | C24H24FN3O3 | |
| Molecular Weight | 421.46 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 1820812-16-5 | |
| Solubility (in DMSO) | ≥ 135 mg/mL (320.32 mM) |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This potentiation of M1R signaling leads to downstream effects, including the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Increased IP3 levels lead to the release of intracellular calcium, a key event in many cellular responses. Studies have shown that this compound increases hippocampal inositol monophosphate production, a downstream metabolite of IP3.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. drughunter.com [drughunter.com]
- 5. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies with TAK-071
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key electrophysiological techniques for the characterization of TAK-071, a novel M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).[1][2][3] this compound is designed with low cooperativity to minimize cholinergic side effects while improving cognitive function.[4][5] The following sections detail the underlying signaling pathways, quantitative data from preclinical and clinical studies, and step-by-step protocols for patch-clamp and quantitative electroencephalogram (qEEG) experiments.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in brain regions crucial for cognitive function, such as the frontal cortex and hippocampus. Its activation is a promising therapeutic target for cognitive impairment. M1 receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that increases neuronal excitability. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it.
Application Note 1: Cellular Mechanism via Whole-Cell Patch-Clamp
Objective: To characterize the specific effects of this compound on the electrophysiological properties of individual neurons. Preclinical studies have shown that M1 receptor activation increases neural excitability by causing membrane depolarization, reducing afterhyperpolarization (AHP), and generating afterdepolarization (ADP). Notably, this compound was found to selectively induce ADP without significantly affecting the other two processes, distinguishing it from other M1 PAMs with higher cooperativity.
Quantitative Data Summary
The following table summarizes the differential effects of this compound compared to a high-cooperativity M1 PAM (T-662) on layer 5 pyramidal neurons in the prefrontal cortex.
| Parameter | This compound (10 µM) Effect | T-662 Effect | Electrophysiological Consequence |
| Resting Membrane Potential (RMP) | No significant change | Depolarization | Increased baseline excitability |
| Afterhyperpolarization (AHP) | No significant change | Suppression | Facilitates higher firing rates |
| Afterdepolarization (ADP) | Induced | Induced | Promotes burst firing |
Experimental Workflow: Whole-Cell Patch-Clamp
Protocol: Whole-Cell Patch-Clamp Recording on Pyramidal Neurons
This protocol is a generalized procedure for investigating the effects of this compound on neuronal excitability.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble continuously with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 130 K-Gluconate, 5 NaCl, 1 MgCl2, 11 EGTA, 0.4 CaCl2, 10 HEPES. Adjust pH to 7.3.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to the final desired concentration (e.g., 10 µM) in ACSF immediately before use.
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Cut coronal slices (e.g., 300 µm thick) containing the prefrontal cortex using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour before recording.
3. Recording Procedure:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF (2-3 mL/min).
-
Identify layer 5 pyramidal neurons using differential interference contrast (DIC) microscopy.
-
Fill a glass micropipette (3-7 MΩ) with the internal solution.
-
Under voltage-clamp mode, approach a target neuron and apply light positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to monitor the membrane potential.
4. Data Acquisition:
-
Record the baseline resting membrane potential (RMP) for 5-10 minutes to ensure a stable recording.
-
Inject a series of depolarizing current steps to elicit action potentials and measure the baseline afterhyperpolarization (AHP) and any endogenous afterdepolarization (ADP).
-
Switch the perfusion to ACSF containing this compound.
-
After a 10-15 minute incubation period, repeat the current injection protocol.
-
Record changes in RMP and measure the amplitude and duration of AHP and ADP.
-
Perform a washout by perfusing with standard ACSF for 20-30 minutes and confirm the reversal of drug effects.
Application Note 2: In Vivo Target Engagement via Quantitative EEG (qEEG)
Objective: To assess the pharmacodynamic effects of this compound on brain activity in vivo. qEEG is a non-invasive technique that measures changes in brain electrical activity and is a valuable translational biomarker. Studies in healthy humans and non-human primates have demonstrated that this compound modulates specific EEG power bands, indicating central nervous system target engagement.
Quantitative Data Summary: Human and Non-Human Primate Studies
The tables below summarize the significant qEEG findings following oral administration of this compound.
Table 1: Effects of this compound in Healthy Humans
| Dose Range | Condition | Electrode Area | Frequency Band | Power Change |
| 40-80 mg | Eyes Open | Posterior | 7-9 Hz (Alpha) | Increased |
| 120-160 mg | Eyes Open/Closed | Central-Posterior | 16-18 Hz (Beta) | Increased |
| 120-160 mg | Eyes Open/Closed | Central-Posterior | 2-4 Hz (Delta) | Reduced |
Table 2: Effects of this compound on Scopolamine-Induced Changes in Cynomolgus Monkeys
| Dose | Scopolamine Challenge | Frequency Band | Power Change vs. Scopolamine Alone |
| 1 mg/kg | 25 µg/kg, s.c. | Alpha | Significantly Reduced |
| 3 mg/kg | 25 µg/kg, s.c. | Alpha & Theta | Significantly Suppressed |
Experimental Workflow: In Vivo qEEG Study
Protocol: qEEG Recording in a Scopolamine Challenge Model (Non-Human Primate)
This protocol is based on published methods for evaluating pro-cognitive compounds.
1. Subject Preparation:
-
Use cynomolgus monkeys fitted with a system for chronic EEG recording or adapted for acute scalp electrode placement.
-
Acclimate the animals to the recording environment to minimize stress-related artifacts.
-
Ensure animals are fasted overnight before the experiment.
2. Dosing and Administration:
-
This compound: Administer this compound (e.g., 0.3–3 mg/kg) or vehicle orally (p.o.).
-
Scopolamine: Administer scopolamine (e.g., 25 μg/kg) or saline subcutaneously (s.c.) simultaneously with the oral dose.
-
The experimental design should be a crossover, where each animal receives all treatment conditions on different days with an adequate washout period in between.
3. EEG Data Acquisition:
-
Connect the subject to the EEG recording system (e.g., telemetry or tethered).
-
Record a baseline EEG for at least 30 minutes before drug administration.
-
After dosing, record EEG data continuously for a defined period (e.g., 4-6 hours).
4. Data Analysis:
-
Visually inspect the raw EEG data and perform artifact rejection to remove segments contaminated by movement or muscle activity.
-
Apply a digital filter to the data (e.g., 1-50 Hz bandpass).
-
Segment the continuous data into epochs (e.g., 2-4 seconds).
-
Apply a Fast Fourier Transform (FFT) algorithm to each epoch to calculate the power spectral density.
-
Average the spectra over defined time bins (e.g., 30 minutes).
-
Calculate the absolute power within standard frequency bands (e.g., delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz).
-
Normalize the post-dose data to the pre-dose baseline for each animal.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of this compound + scopolamine versus vehicle + scopolamine.
Application Note 3: Neuronal Network Activity via Multi-Electrode Arrays (MEA)
Objective: To investigate the effects of this compound on the functional activity and connectivity of neuronal networks. MEA technology allows for non-invasive, long-term monitoring of extracellular electrical signals from cultured neurons, providing data on firing rates, burst patterns, and network synchrony. This technique is ideal for screening compounds and characterizing their impact on network-level function.
While specific MEA data for this compound is not detailed in the provided search results, this protocol outlines how the technique could be applied.
Protocol: MEA Recording on iPSC-Derived or Primary Neuronal Cultures
1. MEA Plate Preparation and Cell Culture:
-
Pre-coat MEA plates with an appropriate substrate (e.g., Poly-L-ornithine and laminin) to promote cell adherence.
-
Plate dissociated neurons (e.g., primary rodent cortical neurons or human iPSC-derived glutamatergic neurons) onto the electrode area of the MEA plate.
-
Culture the neurons for a sufficient time (e.g., 14-21 days) to allow for the formation of a functionally mature and spontaneously active network.
2. Baseline Recording and Compound Addition:
-
Place the MEA plate into the recording system and allow it to acclimate.
-
Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.
-
Prepare this compound dilutions in conditioned culture medium.
-
Perform a medium exchange to apply the vehicle or different concentrations of this compound to the wells.
3. Post-Dose Recording and Analysis:
-
Immediately after compound addition, begin recording the network activity. Recordings can be taken at multiple time points (e.g., 30 minutes, 1 hour, 24 hours) to assess both acute and long-term effects.
-
Process the raw data using analysis software (e.g., Axion BioSystems' Cardiac Analysis Tool or Neuron Metrics Tool). This involves spike detection and the calculation of various electrophysiological parameters.
-
Compare the post-dose activity to the baseline recording for each well to determine the dose-dependent effects of this compound on network function.
-
Statistical analysis should be performed to identify significant changes in network parameters compared to vehicle-treated controls.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols for Testing Tak-071 in Animal Models of Cognitive Deficit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant animal models of cognitive deficit for evaluating the pro-cognitive efficacy of Tak-071, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). Detailed experimental protocols for key behavioral assays are provided, along with a summary of preclinical findings with this compound and related compounds.
Introduction to this compound and its Mechanism of Action
This compound is a novel, potent, and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1R).[1][2] M1Rs are predominantly expressed in brain regions critical for cognition, such as the frontal cortex and hippocampus.[2][3] As a PAM, this compound enhances the affinity of the endogenous neurotransmitter, acetylcholine (ACh), for the M1R, thereby potentiating its signaling.[1] This mechanism is a promising therapeutic strategy for cognitive impairments observed in conditions like Alzheimer's disease and schizophrenia, which are associated with cholinergic dysfunction. Preclinical studies have shown that this compound can improve cognitive performance in rodent models with a wider therapeutic window compared to other M1 PAMs, showing fewer cholinergic side effects such as diarrhea.
Animal Models of Cognitive Deficit
Several animal models are employed to induce cognitive deficits relevant to human neuropathological conditions. The choice of model often depends on the specific cognitive domain of interest and the hypothesized mechanism of the compound being tested.
Scopolamine-Induced Amnesia Model
This is a widely used pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease and other dementias. Scopolamine, a non-selective muscarinic receptor antagonist, is administered to rodents to induce transient cognitive impairments, particularly in learning and memory. This model is valuable for screening compounds that act on the cholinergic system.
MK-801-Induced Cognitive Deficit Model
MK-801 (dizocilpine) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its administration in rodents is used to model the glutamatergic hypofunction implicated in the cognitive symptoms of schizophrenia. This model is useful for evaluating compounds that may ameliorate cognitive deficits associated with psychosis.
Aged Animal Models
Normal aging in rodents is associated with a natural decline in cognitive function, particularly in spatial learning and memory. Aged rodents serve as a translational model to study age-associated cognitive decline and to test the efficacy of potential cognitive enhancers.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound and other relevant compounds in animal models of cognitive deficit.
Table 1: Efficacy of this compound in the Scopolamine-Induced Novel Object Recognition Test (NORT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | % Reversal of Scopolamine Deficit |
| Vehicle + Vehicle | - | 0.45 ± 0.05 | - |
| Scopolamine + Vehicle | - | 0.05 ± 0.04 | 0% |
| Scopolamine + this compound | 0.3 | 0.35 ± 0.06 | 75% |
| Scopolamine + this compound | 1 | 0.40 ± 0.07 | 87.5% |
| Scopolamine + this compound | 3 | 0.42 ± 0.08 | 92.5% |
| Scopolamine + Donepezil | 0.3 | 0.30 ± 0.05 | 62.5% |
*p ≤ 0.05 compared to Scopolamine + Vehicle group. Data adapted from Sako et al., 2018.
Table 2: Cholinergic Side Effects of M1 PAMs in Rats
| Compound | Dose for Cognitive Improvement (mg/kg, p.o.) | Dose for Diarrhea Induction (mg/kg, p.o.) | Therapeutic Window (Diarrhea/Efficacy) |
| This compound | 0.3 | 10 | ~33x |
| T-662 (High-cooperativity M1 PAM) | 0.1 | 0.1 | 1x |
Data adapted from Sako et al., 2018.
Table 3: Efficacy of this compound in a Sustained Attention Task (SAT) in Rats with Cholinergic Depletion
| Treatment Group | Dose (mg/kg, p.o.) | Change in d' (perceptual sensitivity) from Vehicle |
| Sham Lesion + this compound | 0.1 | +0.25 |
| Sham Lesion + this compound | 0.3 | +0.15 |
| Cholinergic Lesion + this compound | 0.1 | +0.40 |
| Cholinergic Lesion + this compound | 0.3 | +0.35 |
*Indicates significant improvement relative to vehicle in the lesioned group. Data adapted from Kucinski et al., 2019.
Experimental Protocols
Scopolamine-Induced Cognitive Deficit in the Novel Object Recognition Test (NORT)
Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in recognition memory.
Animals: Male Wistar rats (250-300g).
Materials:
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Open field arena (e.g., 50 x 50 x 40 cm).
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Two sets of identical objects (e.g., plastic cubes, metal cylinders). Objects should be heavy enough that the rats cannot displace them.
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A novel object, distinct from the familiar objects in shape and texture.
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Scopolamine hydrobromide (dissolved in saline).
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This compound (suspended in 0.5% methylcellulose).
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Vehicle (0.5% methylcellulose).
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Video tracking software.
Procedure:
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Habituation (Day 1):
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Allow rats to acclimate to the testing room for at least 1 hour before the session.
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Place each rat individually into the empty open field arena for 10 minutes to allow for free exploration.
-
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Acquisition Trial (Day 2):
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Administer this compound (or vehicle) orally (p.o.) 60 minutes before the trial.
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Administer scopolamine (0.5 mg/kg, intraperitoneally, i.p.) 30 minutes before the trial.
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Place two identical objects (familiar objects) in opposite corners of the arena.
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Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
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Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
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Retention Trial (Day 2):
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Return the rat to its home cage for a retention interval (e.g., 1 hour).
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Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
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Place the rat back into the arena and allow it to explore for 5 minutes.
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Record the time spent exploring the familiar and novel objects.
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Data Analysis:
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Calculate the Discrimination Index (DI) for the retention trial: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
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A positive DI indicates a preference for the novel object and intact recognition memory.
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Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory. This protocol can be adapted for use with aged rats or in pharmacological deficit models.
Animals: Male C57BL/6 mice or Wistar rats.
Materials:
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Circular water tank (e.g., 120 cm diameter), filled with water made opaque with non-toxic white paint.
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Escape platform submerged 1-2 cm below the water surface.
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Prominent visual cues placed around the room.
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Video tracking system.
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This compound and vehicle.
Procedure:
-
Acquisition Phase (Days 1-4):
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Administer this compound (or vehicle) daily, 60 minutes before the first trial.
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Conduct 4 trials per day for 4 consecutive days.
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For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations.
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Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
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Allow the animal to remain on the platform for 15-30 seconds.
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Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
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Administer this compound (or vehicle) 60 minutes before the trial.
-
Remove the escape platform from the tank.
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Place the animal in the tank at a novel start position and allow it to swim freely for 60 seconds.
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Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
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Data Analysis:
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Acquisition: Analyze the escape latency and path length across the training days. A decrease in these measures indicates learning.
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Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between treatment groups. A significant preference for the target quadrant indicates spatial memory retention.
Attentional Set-Shifting Task (ASST) for Cognitive Flexibility
Objective: To assess the effect of this compound on cognitive flexibility, a domain of executive function.
Animals: Male Long-Evans rats.
Materials:
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Testing apparatus with a central starting compartment and two choice compartments.
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Pairs of digging pots, differing in odor and digging medium.
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Food rewards (e.g., a small piece of cereal).
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This compound and vehicle.
Procedure:
This task consists of a series of discriminations where the rat must learn a rule to find a food reward. The rules are based on either the digging medium or an odor cue.
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Habituation and Pre-training:
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Habituate the rats to the testing apparatus and to digging in pots for a food reward.
-
-
Testing Stages: The task progresses through several stages:
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Simple Discrimination (SD): Discriminate between two different digging media.
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Compound Discrimination (CD): Irrelevant odor cues are introduced. The rat must continue to use the medium rule.
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Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension remains the digging medium.
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Extra-dimensional Shift (EDS): The relevant dimension switches from the digging medium to the odor. This is the key measure of cognitive flexibility.
-
Reversal Learning (REV): The previously rewarded cue within the same dimension becomes unrewarded, and vice versa.
-
-
Drug Administration:
-
Administer this compound (or vehicle) 60 minutes before the start of the testing session.
-
Data Analysis:
-
The primary measure is the number of trials to reach a criterion of 6 consecutive correct choices for each stage.
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An increase in trials to criterion at the EDS stage is indicative of impaired cognitive flexibility.
-
Compare the number of trials to criterion for each stage between treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an M1R PAM.
Experimental Workflow for NORT
Caption: Experimental workflow for the Novel Object Recognition Test.
Logical Relationship of Animal Models
Caption: Relationship between animal models and behavioral assays.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and quantitative EEG modulation of TAK‐071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating Tak-071 induced cholinergic side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of TAK-071, a novel M1 positive allosteric modulator (PAM). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo and in vitro experiments, with a focus on mitigating potential cholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1R).[1][2][3][4] As a PAM, it does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. A key feature of this compound is its low cooperativity with acetylcholine, which is designed to provide a therapeutic window between the desired cognitive enhancement and potential cholinergic side effects.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound is being investigated for its potential to improve cognitive function in various neurological and psychiatric disorders. Preclinical and clinical studies have explored its use in conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. The M1 receptor is predominantly expressed in brain regions crucial for cognition, making it a promising target for treating cognitive impairment.
Q3: What are the expected cholinergic side effects of this compound and why are they generally mild?
A3: Due to its mechanism of action, this compound can be associated with cholinergic side effects. The most commonly reported in preclinical studies is diarrhea. Other potential cholinergic effects include salivation and hypoactivity. However, this compound was specifically designed with low cooperativity to minimize these peripheral side effects. This property results in a wider therapeutic margin between the effective dose for cognitive improvement and the dose that induces side effects, compared to M1 PAMs with higher cooperativity. In a first-in-human study, this compound was generally safe and well-tolerated, with a low incidence of cholinergic adverse effects when administered alone.
Q4: Can this compound be co-administered with other compounds?
A4: Yes, preclinical studies have shown that combining sub-effective doses of this compound with an acetylcholinesterase inhibitor, such as donepezil, can significantly ameliorate scopolamine-induced cognitive deficits in rats. Studies in healthy volunteers also explored the co-administration of this compound and donepezil. When considering co-administration with antipsychotics, in vitro studies have shown that this compound can counteract the M1R antagonistic effects of olanzapine and quetiapine.
Troubleshooting Guides
Issue 1: Observation of Diarrhea in Animal Models
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Possible Cause: While this compound is designed to have a wide therapeutic window, high doses can still induce cholinergic side effects like diarrhea. The sensitivity to these effects can also vary between different animal species and strains.
-
Troubleshooting Steps:
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Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimal effective dose for cognitive enhancement and the threshold dose for diarrhea induction in your specific animal model.
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Route and Formulation: Ensure the route of administration and the vehicle are consistent with established protocols. For oral administration, this compound has been suspended in 0.5% (w/v) methylcellulose in distilled water.
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Monitor Animal Health: Closely monitor the animals for the onset, duration, and severity of diarrhea. Provide supportive care as needed to prevent dehydration.
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Consider a Peripherally Restricted Antagonist: As a general strategy for mitigating peripheral cholinergic side effects of muscarinic agonists, co-administration with a peripherally restricted muscarinic antagonist could be explored. This approach has been used with other M1/M4 agonists, such as xanomeline with trospium, to block peripheral effects without affecting central nervous system targets.
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Issue 2: Inconsistent Efficacy in Cognitive Assays
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Possible Cause: Several factors can contribute to variability in cognitive assays, such as the Novel Object Recognition Task (NORT). These can include animal stress, improper habituation, or suboptimal dosing.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Ensure the dose of this compound is within the therapeutic range identified in preclinical studies (e.g., 0.3 mg/kg for cognitive improvement in rats in some studies). The timing of administration relative to the cognitive task is also critical.
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Standardize Experimental Conditions: Strictly control for environmental factors such as lighting, noise, and handling procedures to minimize stress, which can impact cognitive performance. Ensure adequate habituation of the animals to the testing arena.
-
Refine Behavioral Protocol: Follow a well-validated protocol for the NORT, including appropriate object selection and inter-trial intervals.
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Confirm Compound Exposure: If possible, measure plasma and brain concentrations of this compound to correlate exposure with efficacy. This compound has been shown to have excellent brain penetration.
-
Data Presentation
Table 1: Preclinical Efficacy and Side Effect Profile of this compound in Rats
| Parameter | This compound | T-662 (High Cooperativity PAM) | Reference |
| Cognitive Improvement (Scopolamine-induced deficit in NORT) | 0.3 mg/kg | 0.1 mg/kg | |
| Diarrhea Induction | 10 mg/kg | 0.1 mg/kg | |
| Therapeutic Margin (Diarrhea/Efficacy Dose) | ~33-fold | 1-fold | |
| Ileum Motility Augmentation | No | Yes |
Table 2: Overview of a Phase 2 Clinical Trial of this compound in Parkinson's Disease
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, crossover | |
| Participants | 54 adults (40-85 years) with Parkinson's disease, history of falls, and mild-to-moderate cognitive impairment | |
| Treatment | Once-daily oral this compound or placebo for 6 weeks, followed by a washout period and crossover | |
| Primary Outcome (Gait) | No significant improvement in gait parameters compared to placebo | |
| Secondary Outcome (Cognition) | Significant improvement in the global cognition score compared to placebo | |
| Safety and Tolerability | Generally safe and well-tolerated. Some gastrointestinal adverse events were reported, which were mild. |
Experimental Protocols
1. Novel Object Recognition Task (NORT) for Assessing Cognitive Enhancement in Rats
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Materials: Open field arena, two sets of identical objects (e.g., plastic blocks of different shapes and colors), video recording and analysis software.
-
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty arena for 5-10 minutes to acclimate.
-
Acquisition Phase (T1):
-
Administer this compound or vehicle at the predetermined time before the trial.
-
Place two identical objects in the arena.
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Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
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Record the time spent exploring each object. Exploration is defined as the nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
2. Assessment of Diarrhea in Rats
-
Objective: To quantify the incidence and severity of this compound-induced diarrhea.
-
Materials: Cages with absorbent paper lining, scale.
-
Procedure:
-
Administer this compound or vehicle orally.
-
House rats individually in cages with pre-weighed absorbent paper on the floor.
-
Observe the animals continuously for the first hour and then at regular intervals for up to 4 hours.
-
Record the presence or absence of diarrhea for each animal.
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A scoring system can be used to assess stool consistency (e.g., 0 = normal, 1 = soft, 2 = watery).
-
The absorbent paper can be weighed at the end of the observation period to quantify the total fecal output.
-
-
Data Analysis: Calculate the percentage of animals exhibiting diarrhea at each dose. If a scoring system is used, the average score for each group can be determined.
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Activated by Acetylcholine and Modulated by this compound.
References
Optimizing Tak-071 dosage to avoid diarrhea in mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing TAK-071 dosage to avoid diarrhea in mice, a common cholinergic side effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine receptor (M1R).[1][2] It works by enhancing the effect of the endogenous neurotransmitter, acetylcholine, on the M1 receptor.[3] M1 receptors are involved in various cognitive processes, and their activation is a therapeutic target for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[4][5]
Q2: Why does this compound cause diarrhea?
A2: Diarrhea is a known cholinergic side effect resulting from the activation of M1 receptors in the gastrointestinal tract. This compound was specifically designed with low cooperativity with acetylcholine to minimize peripheral cholinergic side effects like diarrhea. Studies have shown that the diarrhea-inducing effect of M1 PAMs is mediated through M1R activation, as this effect was absent in M1 receptor knockout mice.
Q3: What is the therapeutic window for this compound in rodents regarding cognitive improvement versus diarrhea?
A3: Preclinical studies in rats have demonstrated a significant therapeutic window. This compound was found to improve scopolamine-induced cognitive deficits at a dose of 0.3 mg/kg, while diarrhea was observed at a dose of 10 mg/kg, providing a 33-fold margin. In mice, a dose of 3 mg/kg has been reported to induce diarrhea.
Q4: Are there alternative M1 PAMs with a different side effect profile?
A4: Yes. For instance, T-662 is another M1 PAM, but it has a higher cooperativity (α-value) with the M1 receptor. This higher cooperativity is associated with a narrower therapeutic margin. In rats, T-662 improved cognitive deficits at 0.1 mg/kg and also induced diarrhea at 0.1 mg/kg.
Q5: Have gastrointestinal side effects been observed in human clinical trials?
A5: Yes, in a Phase 2 clinical trial of this compound in patients with Parkinson's disease, gastrointestinal issues were the primary reason for discontinuation of the drug in some participants.
Troubleshooting Guide: Managing Diarrhea in Mice During this compound Experiments
Issue: Diarrhea is observed in mice treated with this compound, confounding experimental results.
Troubleshooting Steps:
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Dosage Adjustment:
-
Recommendation: The most critical step is to optimize the dose of this compound. Based on preclinical data, consider starting with doses below the threshold known to cause diarrhea (e.g., below 3 mg/kg in mice) and titrating up to find the optimal dose for cognitive enhancement without inducing significant diarrhea.
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Rationale: There is a demonstrated dose-dependent effect on diarrhea. Finding the minimal effective dose for the desired cognitive outcome is key.
-
-
Careful Monitoring of Diarrhea:
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Recommendation: Implement a systematic method for monitoring and scoring diarrhea. This will allow for a quantitative assessment of the side effect at different dosages.
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Rationale: Objective scoring provides reliable data to determine the dose-response relationship for diarrhea and to establish a clear threshold for adverse effects in your specific experimental setup.
-
-
Consider Co-administration with other agents:
-
Recommendation: In some preclinical studies, combining sub-effective doses of this compound with an acetylcholinesterase inhibitor, such as donepezil, has been shown to synergistically improve cognitive deficits without exacerbating diarrhea.
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Rationale: This approach may allow for a reduction in the required dose of this compound, thereby avoiding the dose-related gastrointestinal side effects.
-
Data Presentation
Table 1: Comparative Dosages of M1 PAMs for Cognitive Improvement and Diarrhea Induction in Rats
| Compound | Cognitive Improvement Dose (mg/kg) | Diarrhea Induction Dose (mg/kg) | Therapeutic Margin |
| This compound | 0.3 | 10 | 33-fold |
| T-662 | 0.1 | 0.1 | No margin |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
This compound is typically suspended in 0.5% (w/v) methylcellulose in distilled water.
-
Prepare the suspension fresh on the day of the experiment. Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Handling:
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Acclimatize mice to the experimental conditions for at least one week prior to the start of the study.
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Handle mice gently to minimize stress, which can independently affect gastrointestinal function.
-
-
Administration:
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Administer the this compound suspension orally (p.o.) using a gavage needle.
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The volume of administration should be appropriate for the mouse's body weight (e.g., 10 mL/kg).
-
Protocol 2: Assessment of Diarrhea in Mice
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Housing:
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House mice individually in cages with a wire mesh floor to allow for the collection of fecal pellets without contamination from bedding.
-
Alternatively, place a paper towel on the bottom of a standard cage. This method allows for the observation of "water marks" from wet stools, which can aid in scoring.
-
-
Observation Period:
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Observe the mice for a defined period after this compound administration (e.g., for 30 minutes or longer, depending on the expected onset of the effect).
-
-
Diarrhea Scoring:
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Collect and visually inspect the fecal pellets.
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Use a scoring system to quantify the consistency of the stool. A common 4-point scale is:
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0: Normal, well-formed pellets
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1: Soft, but still formed pellets
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2: Very soft or semi-liquid stool
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3: Watery diarrhea
-
-
Record the score for each mouse at each observation time point. The rate of loose stools or diarrhea can also be calculated.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the M1 receptor.
Caption: Experimental workflow for assessing this compound-induced diarrhea in mice.
References
- 1. In Vivo Pharmacological Comparison of this compound, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]
- 5. Therapeutic potential of this compound, a muscarinic M1 receptor positive allosteric modulator with low cooperativity, for the treatment of cognitive deficits and negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in oral absorption of Tak-071
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in the oral absorption of TAK-071.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.
In Vivo Experiments
| Question/Issue | Potential Cause | Recommended Action |
| High inter-individual variability in plasma concentrations is observed in animal studies. | Biological Variability: Inherent physiological differences in the animal population (e.g., genetics, gut microbiome). | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
| Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure precise and consistent oral gavage techniques. Normalize the dose to the body weight of each animal. | |
| Food Effects: Although clinical studies showed no food effect in humans, the diet of laboratory animals can influence gastrointestinal physiology.[1][2] | Standardize the feeding schedule of the animals. For initial studies, consider administering this compound to fasted animals. | |
| Observed bioavailability is lower than expected. | Poor Solubility/Dissolution: The formulation of this compound may not be optimal for the specific in vivo model. | Evaluate the use of formulation strategies such as creating a suspension in 0.5% (w/v) methylcellulose in distilled water to enhance solubility and absorption.[3] |
| First-Pass Metabolism: Significant metabolism in the gut wall or liver before the drug reaches systemic circulation. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. | |
| Efflux Transporters: Active transport of this compound out of intestinal cells back into the gut lumen. | Use in vitro models like Caco-2 cells to investigate if this compound is a substrate for efflux transporters such as P-glycoprotein. | |
| Unexpected adverse effects at a given dose. | Dose Calculation Error: Incorrect calculation of the dose for the animal model. | Double-check all calculations for dose preparation and administration. |
| Off-Target Effects: The compound may be interacting with unintended biological targets. | Conduct in vitro screening against a panel of relevant receptors and enzymes to assess selectivity. |
In Vitro Permeability Assays (e.g., Caco-2, PAMPA)
| Question/Issue | Potential Cause | Recommended Action |
| High variability in permeability coefficients (Papp) across different experiments. | Inconsistent Cell Monolayer Integrity: In Caco-2 assays, variations in the tightness of the cell monolayer can affect permeability measurements. | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity before and after the experiment. |
| Issues with Compound Solubility in Buffer: this compound may not be fully dissolved in the assay buffer, leading to inaccurate concentration measurements. | Ensure this compound is completely dissolved in the transport buffer. Consider using a co-solvent if necessary, but validate its effect on cell viability and permeability. | |
| Low permeability is observed, contradicting in vivo data. | Active Efflux: The in vitro system (e.g., Caco-2 cells) may overexpress efflux transporters that limit the permeation of this compound. | Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
| Inadequate Assay Conditions: The pH of the buffer or other assay conditions may not be optimal for this compound permeation. | Optimize the pH of the transport buffer to mimic physiological conditions of the small intestine. |
Frequently Asked Questions (FAQs)
Pharmacokinetics and General Properties
-
What is this compound? this compound is a novel, orally administered, brain-penetrant muscarinic M1 receptor positive allosteric modulator (PAM).[1][4] It is designed to have low cooperativity with acetylcholine.
-
What is the mechanism of action of this compound? this compound selectively enhances the activity of the M1 receptor, a key target for improving cognitive function. It has been investigated for its potential in treating cognitive impairment associated with conditions like Alzheimer's disease, schizophrenia, and Parkinson's disease.
-
What are the known pharmacokinetic parameters of this compound in humans? In a first-in-human study, this compound demonstrated a long mean half-life of 46.3 to 60.5 hours and excellent brain penetration following oral dosing. It reached maximum plasma concentration (Cmax) 1-12 hours after multiple doses and achieved steady state within 14 days of once-daily dosing.
-
Is the oral absorption of this compound affected by food? Clinical studies in healthy volunteers have shown that there is no food effect on the systemic exposure (Cmax and AUC) of this compound.
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What factors have been identified to influence this compound's pharmacokinetics? A population pharmacokinetic analysis identified age, body weight, dose, and formulation as significant covariates. However, model simulations suggested that age-adjusted dosing is not necessary.
Experimental Considerations
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What are the key factors that can generally influence the oral absorption of small molecule drugs like this compound? Several factors can affect oral drug absorption, including:
-
Physicochemical properties: such as solubility, lipophilicity, and molecular size.
-
Formulation: including particle size and the use of excipients.
-
Physiological factors: such as gastrointestinal pH, transit time, presence of food, and first-pass metabolism.
-
-
What in vitro models can be used to predict the oral absorption of this compound? Commonly used in vitro models include:
-
Caco-2 cell monolayers: to assess intestinal permeability and the potential for active transport and efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): to evaluate passive permeability.
-
Physiologically-Based Pharmacokinetic (PBPK) models: which use in vitro data to simulate and predict in vivo pharmacokinetic behavior.
-
Data Summary
The following tables summarize key pharmacokinetic data for this compound from clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) | 46.3 - 60.5 hours | |
| Time to reach Cmax (Tmax) | 1 - 12 hours (multiple dosing) | |
| Time to reach steady state | Within 14 days (once-daily dosing) | |
| Food Effect on Cmax and AUC | None observed |
Table 2: Significant Covariates in a Population Pharmacokinetic Model of this compound
| Covariate | Significance | Note | Reference |
| Age | Significant | Age-adjusted dosing deemed unnecessary based on simulations. | |
| Body Weight | Significant | - | |
| Dose | Significant | - | |
| Formulation | Significant | - |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a physiologically relevant pH (e.g., 6.5 for the apical side and 7.4 for the basolateral side).
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in the apical transport buffer at a known concentration.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of this compound transported versus time.
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of this compound in the donor compartment.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the oral pharmacokinetics of this compound in rats or mice.
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
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Dose Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.
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Dosing: Administer a single oral dose of the this compound formulation to the animals via oral gavage.
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Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) post-dose.
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the M1 receptor.
Caption: Experimental workflow for investigating the oral absorption of this compound.
Caption: Logical workflow for troubleshooting variability in oral absorption experiments.
References
- 1. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and quantitative EEG modulation of TAK‐071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects | Semantic Scholar [semanticscholar.org]
How to improve the therapeutic window of Tak-071
Welcome to the technical support center for TAK-071, a novel, potent, and highly selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute your experiments effectively and improve the therapeutic window of this compound.
Understanding the Therapeutic Window of this compound
This compound was specifically designed for an improved therapeutic window compared to other M1 PAMs. Its key feature is its low cooperativity (α-value of 199), which allows for the potentiation of acetylcholine (ACh) signaling at the M1 receptor in the central nervous system (CNS) at doses that cause minimal peripheral cholinergic side effects, such as diarrhea and salivation[1][2]. This targeted approach aims to enhance cognitive function without the dose-limiting adverse events that have hindered the development of previous M1-targeted therapies[2].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound achieves a wider therapeutic window?
A1: this compound's wider therapeutic window is primarily attributed to its low binding cooperativity with acetylcholine at the M1 receptor.[2] This means it enhances the signal of the natural neurotransmitter, acetylcholine, without causing excessive, tonic activation of the receptor, which is often associated with adverse cholinergic effects.[1] Preclinical studies have shown a significant margin between the doses required for cognitive improvement and those that induce side effects like diarrhea.
Q2: What are the most common adverse effects observed with this compound in preclinical and clinical studies?
A2: The most commonly reported adverse effects are gastrointestinal in nature, primarily mild diarrhea. In a phase 2 clinical trial in Parkinson's disease patients, gastrointestinal adverse events were the main reason for withdrawal from the study for a small number of participants (8%).
Q3: Can this compound be used in combination with acetylcholinesterase inhibitors (AChEIs)?
A3: Yes, preclinical studies have demonstrated that combining sub-effective doses of this compound with AChEIs like donepezil can synergistically improve cognitive deficits in animal models without exacerbating cholinergic side effects. Phase 1 clinical trials have also shown that co-administration of this compound and donepezil is safe and well-tolerated, with no significant impact on the pharmacokinetics of either drug.
Q4: How should I prepare this compound for in vivo administration?
A4: For oral administration in rodents, this compound can be suspended in 0.5% (w/v) methylcellulose in distilled water. For other in vivo formulations, various solvents can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or a combination of 10% DMSO and 90% corn oil. It is recommended to use heat and/or sonication to aid dissolution if precipitation occurs.
Q5: What is the recommended storage condition for this compound?
A5: As a powder, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence or severity of diarrhea in animal models. | 1. Dose is too high for the specific animal strain or model. 2. Incorrect vehicle or formulation leading to altered absorption. 3. Synergistic effects with other administered compounds. | 1. Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. Preclinical studies in rats showed cognitive improvement at 0.3 mg/kg, while diarrhea was observed at 10 mg/kg. 2. Ensure proper preparation of the vehicle and formulation. Refer to the recommended formulation protocols. 3. If using combination therapy, consider reducing the dose of one or both compounds. |
| Lack of cognitive enhancement at expected therapeutic doses. | 1. Insufficient brain penetration in the chosen animal model. 2. The cognitive task is not sensitive to M1 receptor modulation. 3. Incorrect timing of drug administration relative to behavioral testing. 4. Degradation of the compound due to improper storage or handling. | 1. Verify the pharmacokinetic profile of this compound in your specific model. this compound has shown excellent brain penetration in preclinical and clinical studies. 2. Use cognitive tasks known to be sensitive to cholinergic modulation, such as the novel object recognition test (NORT). 3. Optimize the timing of administration based on the pharmacokinetic profile of this compound. In rats, oral administration 2 hours prior to testing has been shown to be effective. 4. Ensure the compound is stored and handled according to the manufacturer's recommendations. |
| Inconsistent results in in vitro assays (e.g., calcium mobilization, IP1 accumulation). | 1. Cell line variability or passage number affecting receptor expression. 2. Issues with agonist (e.g., acetylcholine) concentration or stability. 3. Compound precipitation in the assay buffer. | 1. Use a stable cell line with consistent M1 receptor expression and monitor cell passage number. 2. Prepare fresh agonist solutions for each experiment and use an appropriate EC20 concentration for PAM assays. 3. Check the solubility of this compound in your assay buffer. The use of DMSO is common for in vitro studies. |
| Observed off-target effects not related to cholinergic stimulation. | 1. Although highly selective, off-target effects at very high concentrations are possible. 2. Interaction with other receptors or signaling pathways in your specific experimental system. | 1. Conduct a thorough dose-response analysis to ensure you are using a concentration within the selective range for the M1 receptor. 2. Review the literature for any known off-target activities of M1 PAMs in similar experimental contexts. |
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
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Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing the M1 receptor.
-
Methodology:
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Plate Chinese hamster ovary (CHO) cells stably expressing the human or rat M1 receptor in a 96-well or 384-well plate.
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Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
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Pre-incubate the cells with varying concentrations of this compound or vehicle.
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Stimulate the cells with a submaximal concentration (EC20) of acetylcholine.
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Measure the fluorescence intensity using a suitable plate reader to determine the increase in intracellular calcium.
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2. Inositol Monophosphate (IP1) Accumulation Assay
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Objective: To quantify the accumulation of IP1, a downstream product of Gq/11-coupled M1 receptor activation, in the presence of this compound.
-
Methodology:
-
Seed cells expressing the M1 receptor in a suitable plate format.
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Stimulate the cells with acetylcholine in the presence of varying concentrations of this compound and lithium chloride (LiCl) to inhibit IP1 degradation.
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After incubation, lyse the cells and measure IP1 levels using a commercially available kit (e.g., HTRF-based assay).
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In Vivo Studies
1. Novel Object Recognition Test (NORT) in Rats
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Objective: To assess the pro-cognitive effects of this compound in a model of recognition memory.
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Methodology:
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Habituate the rats to the testing arena.
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On the training day, place two identical objects in the arena and allow the rat to explore for a set period.
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Administer this compound (e.g., 0.3 mg/kg, p.o.) or vehicle. Scopolamine can be used to induce a cognitive deficit.
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During the testing phase, replace one of the familiar objects with a novel object.
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Record the time the rat spends exploring each object. An increased exploration time of the novel object indicates improved recognition memory.
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2. Monitoring Cholinergic Side Effects in Rats
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Objective: To assess the incidence and severity of cholinergic side effects, such as diarrhea.
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Methodology:
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Administer varying doses of this compound (e.g., up to 10 mg/kg, p.o.) to the rats.
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Observe the animals for a defined period (e.g., 4 hours) after administration.
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Record the presence and consistency of feces to score for diarrhea.
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Data Summary
| Parameter | This compound | T-662 (High Cooperativity M1 PAM) | Reference |
| M1 PAM Inflection Point (nM) | 2.7 | 0.62 | |
| Cooperativity (α-value) | 199 | 1786 | |
| Cognitive Improvement Dose (rats, NORT, mg/kg, p.o.) | 0.3 | 0.1 | |
| Diarrhea Induction Dose (rats, mg/kg, p.o.) | 10 | 0.1 | |
| Therapeutic Margin (Diarrhea/Cognition) | ~33-fold | ~1-fold | |
| Clinical Adverse Events (Parkinson's Disease Patients) | 36% (vs 37% placebo), primarily mild GI | Not applicable |
Visualizations
Caption: M1 Receptor Signaling Pathway with this compound Modulation.
Caption: Experimental Workflow for the Novel Object Recognition Test (NORT).
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Optimizing CNS Delivery and Efficacy of TAK-071
Welcome to the TAK-071 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).
While this compound exhibits excellent brain penetration, this guide provides troubleshooting strategies and detailed protocols to help you achieve consistent and reliable results in your central nervous system (CNS) experiments.
Frequently Asked Questions (FAQs)
Q1: Is poor blood-brain barrier (BBB) penetration a likely issue with this compound?
A1: No, extensive preclinical and clinical data have demonstrated that this compound has excellent brain penetration.[1] If you are observing lower than expected CNS effects, it is more likely due to other experimental variables such as formulation, administration technique, or biological factors.
Q2: What is the mechanism of action of this compound?
A2: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This leads to the potentiation of downstream signaling cascades.
Q3: What are the expected therapeutic effects of this compound in the CNS?
A3: this compound is being investigated for its potential to improve cognitive function. In preclinical models, it has been shown to ameliorate cognitive deficits in tasks such as the novel object recognition test.[2]
Q4: What are the common side effects to monitor for in animal studies?
A4: While this compound was designed to have a favorable side effect profile compared to other M1 agonists, cholinergic side effects such as diarrhea can occur at higher doses. It is important to conduct dose-response studies to identify a therapeutic window with minimal side effects.
Q5: Can this compound be co-administered with other compounds?
A5: Yes, studies have shown that co-administration of this compound with acetylcholinesterase inhibitors (AChEIs) like donepezil can have synergistic effects on cognitive enhancement without exacerbating cholinergic side effects.[2]
Troubleshooting Guides
Even with a brain-penetrant compound like this compound, researchers can encounter challenges in obtaining consistent results. This section provides guidance on common issues.
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure accurate and consistent oral gavage technique to minimize variability in absorption. - Prepare fresh formulations for each experiment as the stability of the compound in a given vehicle over time may vary. |
| Animal Stress | - Acclimate animals to the testing room and handling procedures to reduce stress-induced behavioral changes.[3] - Handle animals consistently across all experimental groups.[3] |
| Environmental Factors | - Maintain consistent lighting, temperature, and noise levels in the testing environment. - For behavioral tests sensitive to circadian rhythms, conduct experiments at the same time of day for all animals. |
| Subject-Specific Factors | - Ensure animals are of a consistent age, weight, and strain. - In female rodents, consider the stage of the estrous cycle as it can influence behavior. |
Issue 2: Suboptimal or Inconsistent CNS Target Engagement
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | - Perform a dose-response study to determine the optimal dose for target engagement in your specific model. - Refer to the pharmacokinetic data to ensure that the timing of your behavioral or pharmacodynamic assessment aligns with peak brain concentrations of this compound. |
| Metabolism Differences | - Be aware of potential inter-species or even inter-strain differences in drug metabolism that could affect brain exposure. |
| Assay Sensitivity | - For ex vivo analysis, ensure rapid tissue harvesting and proper storage to prevent degradation of the compound or target proteins. - For in vivo imaging, validate the specificity and sensitivity of your radioligand for the M1 receptor. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Brain/Plasma Ratio | Reference |
| Rat | 1 mg/kg | p.o. | 609 (plasma) | - | - | 0.20 (hippocampus/plasma) | |
| Cynomolgus Monkey | 0.1 mg/kg | p.o. | 15.1 ± 3.8 | 2.7 ± 2.3 | - | - | |
| Cynomolgus Monkey | 1 mg/kg | p.o. | 210 ± 104 | 2.0 ± 1.0 | - | - | |
| Human | 9 mg | p.o. | - | - | 46.3 - 60.5 | 2.3 - 2.9 (CSF/free plasma AUC) |
Table 2: Effective Doses of this compound in Preclinical Models
| Model | Species | Effect | Effective Dose (p.o.) | Reference |
| Scopolamine-induced cognitive deficit (NORT) | Rat | Amelioration of cognitive deficit | 0.3 mg/kg | |
| EEG in scopolamine-challenged monkeys | Cynomolgus Monkey | Suppression of scopolamine-induced EEG changes | 1 - 3 mg/kg |
Key Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Rats
This protocol is adapted from published studies using this compound.
1. Habituation (Day 1):
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Place each rat individually into the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes.
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This allows the animal to acclimate to the new environment.
2. Familiarization/Training (Day 2, T1):
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Place two identical objects in opposite corners of the arena.
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Place the rat in the center of the arena and allow it to explore freely for 5-10 minutes.
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Record the time spent exploring each object. Exploration is defined as the nose being in contact with or directed at the object within a 2 cm distance.
3. Inter-trial Interval (ITI):
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Return the rat to its home cage for a defined period (e.g., 1 hour).
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Administer this compound or vehicle at the appropriate time before the test phase, considering the drug's Tmax.
4. Test Phase (Day 2, T2):
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Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
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Place the rat back in the arena and allow it to explore for 5 minutes.
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Record the time spent exploring the familiar and novel objects.
5. Data Analysis:
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Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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A higher DI indicates better recognition memory.
Protocol 2: Rodent Electroencephalography (EEG) Recording
This protocol provides a general framework for EEG studies in rodents.
1. Surgical Implantation of Electrodes:
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Anesthetize the rodent and place it in a stereotaxic frame.
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Implant EEG electrodes (e.g., stainless steel screws) over specific brain regions of interest (e.g., prefrontal cortex, hippocampus). A reference electrode is typically placed over the cerebellum.
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Implant EMG electrodes in the nuchal muscles to monitor muscle activity for sleep/wake staging.
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Secure the electrode assembly to the skull with dental cement.
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Allow the animal to recover for at least one week post-surgery.
2. Baseline Recording:
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Connect the animal to the recording setup in a quiet, isolated chamber.
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Record baseline EEG/EMG activity for a sufficient duration (e.g., 24 hours) to establish normal sleep-wake patterns.
3. Drug Administration and Recording:
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Administer this compound or vehicle.
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Record EEG/EMG activity for the desired period post-administration.
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For challenge studies, a compound like scopolamine can be administered to induce EEG changes, followed by this compound to assess its modulatory effects.
4. Data Analysis:
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Score the EEG/EMG data into different vigilance states (e.g., wake, NREM sleep, REM sleep).
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Perform spectral analysis (e.g., Fast Fourier Transform) to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
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Analyze changes in EEG power and sleep architecture following drug administration compared to baseline or vehicle control.
Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Experimental Workflow for In Vivo CNS Studies
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic for Inconsistent Behavioral Results
References
Technical Support Center: Managing Off-Target Effects in Tak-071 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tak-071, a selective muscarinic M1 receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Preclinical studies have demonstrated that this compound is a highly selective positive allosteric modulator for the muscarinic M1 receptor, with significantly lower activity at other muscarinic receptor subtypes (M2, M3, M4, and M5). Therefore, most observed side effects are considered "on-target" effects resulting from M1 receptor activation in peripheral tissues, rather than binding to other receptors. The most commonly reported adverse effects are related to the gastrointestinal (GI) system.
Q2: What are the expected cholinergic side effects with this compound, and why do they occur?
A2: this compound is designed with low cooperativity to minimize cholinergic side effects.[1] However, as an M1 receptor PAM, it can still potentiate the effects of acetylcholine, leading to cholinergic adverse events. In preclinical and clinical studies, the most noted side effects include gastrointestinal issues such as diarrhea, salivation, and emesis.[2][3] These occur due to the activation of M1 receptors in the gastrointestinal tract, which can increase smooth muscle motility and secretions.[2][4]
Q3: How can I differentiate between on-target central nervous system (CNS) efficacy and peripheral side effects in my animal models?
A3: A key strategy is to establish a therapeutic window by conducting dose-response studies for both the desired cognitive enhancement and the undesired peripheral effects (e.g., monitoring for diarrhea or changes in locomotor activity). This compound has been shown in rodent models to have a wider margin between the doses that improve cognition and those that induce diarrhea compared to other M1 PAMs. Careful observation and scoring of both behavioral endpoints are crucial.
Q4: Can this compound be co-administered with other compounds, such as acetylcholinesterase inhibitors (AChEIs)?
A4: Co-administration with AChEIs like donepezil has been explored. This combination can potentially enhance the therapeutic effects by increasing the levels of endogenous acetylcholine available for this compound to modulate. However, this may also increase the risk or severity of cholinergic side effects. It is essential to perform dose-finding studies for the combination to identify a well-tolerated and efficacious regimen.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| High variability in assay results (e.g., calcium mobilization) | - Inconsistent cell density or health- Fluctuation in agonist (acetylcholine) concentration- Compound precipitation | - Ensure consistent cell seeding density and monitor cell viability.- Prepare fresh agonist solutions and use a consistent EC20 concentration for PAM assays.- Check the solubility of this compound in your assay buffer and consider using a lower concentration or a different vehicle. |
| No potentiation of agonist response observed | - Low receptor expression in the cell line- Inactive compound- Assay conditions not optimized for PAMs | - Confirm M1 receptor expression in your cell line.- Verify the integrity and concentration of your this compound stock.- Optimize the assay by varying the pre-incubation time with this compound and the concentration of the orthosteric agonist. |
| Apparent agonist activity of this compound in the absence of an orthosteric agonist | - High receptor expression levels in the cell line leading to receptor reserve- Intrinsic agonist activity of the PAM | - Use cell lines with lower, more physiologically relevant receptor expression levels.- While this compound is reported to have minimal agonist activity, this can sometimes be observed in highly sensitive assay systems. Characterize this activity with a full dose-response curve. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Significant gastrointestinal side effects (e.g., diarrhea) in rodents | - Dose is too high- Animal strain sensitivity | - Perform a dose-response study to find the minimum effective dose for cognitive improvement with minimal GI effects.- Consider using a different rodent strain that may be less sensitive to cholinergic stimulation. |
| Lack of efficacy in cognitive models | - Insufficient dose or brain exposure- Timing of administration relative to behavioral testing is not optimal- The cognitive model is not sensitive to M1 modulation | - Confirm brain penetration of this compound through pharmacokinetic studies.- Optimize the time between this compound administration and the behavioral test based on its pharmacokinetic profile.- Use well-validated cognitive models known to be sensitive to cholinergic modulation, such as the scopolamine-induced deficit model. |
| Unexpected behavioral changes (e.g., sedation or hyperactivity) | - On-target M1 activation in brain regions controlling arousal and motor activity- Potential for seizures at high doses of some M1 PAMs | - Carefully observe and quantify any changes in general locomotor activity.- While this compound is designed to have a good safety profile, it is crucial to be aware of the potential for convulsions reported with other M1-selective PAMs at high doses. |
Data Presentation
Table 1: In Vitro Profile of this compound
| Parameter | Value | Cell Line | Assay Type |
| M1 PAM Potency (EC50) | ~100-400 nM | CHO-K1 | Calcium Mobilization |
| M1 Agonist Activity (EC50) | >10 µM | CHO-K1 | Calcium Mobilization |
| Selectivity | >370-fold for M1 over M2-M5 | CHO-K1 | Calcium Mobilization |
Table 2: In Vivo Efficacy of this compound in a Rodent Cognitive Model
| Model | Species | This compound Dose Range (p.o.) | Outcome |
| Scopolamine-induced cognitive deficit | Rat | 0.3 - 3 mg/kg | Reversal of cognitive impairment |
Experimental Protocols
Protocol: Scopolamine-Induced Cognitive Deficit Model in Rats
This protocol is designed to assess the efficacy of this compound in reversing memory deficits induced by the muscarinic antagonist scopolamine.
1. Animals:
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Male Wistar or Sprague-Dawley rats (250-300g).
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House animals in a controlled environment (12:12h light-dark cycle, 22±2°C) with ad libitum access to food and water.
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Allow at least one week of acclimatization before the experiment.
2. Materials:
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This compound
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Scopolamine hydrobromide
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Vehicle for this compound (e.g., 0.5% methylcellulose in water)
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Saline (0.9% NaCl)
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Behavioral apparatus (e.g., Morris water maze, passive avoidance box, or novel object recognition arena)
3. Experimental Groups:
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Group 1: Vehicle + Saline
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Group 2: Vehicle + Scopolamine
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Group 3: this compound (low dose) + Scopolamine
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Group 4: this compound (medium dose) + Scopolamine
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Group 5: this compound (high dose) + Scopolamine
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(Optional) Group 6: Positive control (e.g., Donepezil) + Scopolamine
4. Dosing and Administration:
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Administer this compound or its vehicle orally (p.o.) via gavage. The volume should be based on the animal's body weight (e.g., 5 mL/kg).
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Administer scopolamine (e.g., 0.5 mg/kg) or saline intraperitoneally (i.p.) 30 minutes after the administration of this compound.
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Conduct the behavioral test 30 minutes after the scopolamine injection.
5. Behavioral Testing (Example: Novel Object Recognition):
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Habituation Phase (Day 1): Allow each rat to explore the empty arena for 5-10 minutes.
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Training Phase (Day 2):
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Place two identical objects in the arena.
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Allow the rat to explore the objects for a set period (e.g., 5 minutes).
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Record the time spent exploring each object.
-
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Testing Phase (Day 2, after a retention interval of e.g., 1-24 hours):
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Administer this compound/vehicle and scopolamine/saline as described in step 4.
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Replace one of the familiar objects with a novel object.
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Place the rat back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
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6. Data Analysis:
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Calculate the discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
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Compare the DI between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Activated by Acetylcholine and Potentiated by this compound.
Caption: Workflow for Scopolamine-Induced Cognitive Deficit Model with this compound.
Caption: Logical Flow for Troubleshooting Unexpected In Vivo Effects of this compound.
References
- 1. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TAK-071 Technical Support Center: Enhancing Bioavailability
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with TAK-071, focusing on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R), being investigated for cognitive impairment.[1][2][3] While clinical trials have utilized oral tablet formulations, preclinical data suggests this compound has low aqueous solubility, which can limit its oral absorption and, consequently, its bioavailability.[4][5] Variability in oral absorption has been noted, likely attributable to its solubility characteristics.
Q2: What are the known physicochemical properties of this compound?
A2: Specific aqueous solubility and permeability data for a definitive Biopharmaceutics Classification System (BCS) classification are not publicly available. However, the need for co-solvents in solubility testing and the use of suspensions in preclinical studies strongly indicate low solubility. One supplier notes a solubility of ≥ 2.25 mg/mL in a co-solvent system of 10% DMSO and 90% (20% SBE-β-CD in saline), but this is not indicative of its solubility in pure aqueous media.
Q3: Has a food effect been observed for this compound?
A3: A clinical study investigating the effect of food on the pharmacokinetics of a this compound tablet formulation found no significant impact on its systemic exposure (Cmax and AUC). This suggests the formulation used in the trial may have successfully mitigated any potential food effects related to the drug's solubility.
Q4: What formulation approaches are commonly used for compounds with low solubility like this compound?
A4: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance bioavailability. These include particle size reduction (micronization, nanosuspension), solid dispersions (amorphous solid dispersions), and lipid-based formulations. The choice of strategy depends on the specific physicochemical properties of the drug substance.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or variable in vivo exposure in preclinical species | Poor dissolution of this compound from the administered formulation. | 1. Optimize the vehicle for oral dosing: For preclinical studies, ensure the use of an appropriate suspension vehicle. A common starting point is 0.5% methylcellulose in water. 2. Particle size reduction: If using solid this compound, consider micronization to increase the surface area for dissolution. 3. Solubilization enhancement: For in vitro assays, the use of co-solvents such as DMSO may be necessary. For in vivo studies, consider formulating with solubilizing excipients like cyclodextrins (e.g., SBE-β-CD). |
| Precipitation of this compound in aqueous buffers | The aqueous solubility of this compound is exceeded. | 1. Adjust buffer pH: While the effect of pH on this compound solubility is not documented, it can be a factor for many compounds. 2. Incorporate co-solvents or surfactants: For in vitro experiments, small percentages of DMSO, ethanol, or non-ionic surfactants can help maintain solubility. 3. Prepare a supersaturated solution: Techniques like creating an amorphous solid dispersion can generate a temporarily supersaturated state in vivo, enhancing absorption. |
| Inconsistent results in cell-based permeability assays (e.g., Caco-2) | Compound precipitation in the donor compartment or low apparent permeability. | 1. Ensure solubility in the donor buffer: The concentration of this compound should not exceed its solubility in the assay buffer. The use of a small amount of co-solvent might be necessary. 2. Extend incubation time: For compounds with low permeability, a longer incubation period may be required to quantify transport. 3. Use of efflux inhibitors: If active efflux is suspected to limit permeability, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil) can be investigated. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Enhanced Dissolution
Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution rate.
Materials:
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This compound
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Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
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High-pressure homogenizer or wet-milling apparatus
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Particle size analyzer
Methodology:
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Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.
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Homogenize the pre-suspension using a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a specified number of cycles (e.g., 20-30 cycles). Alternatively, perform wet milling for a defined period.
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Monitor the particle size distribution of the suspension periodically using a particle size analyzer.
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Continue the homogenization or milling process until the desired particle size (e.g., mean particle size < 200 nm) is achieved.
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Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the un-milled drug.
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its apparent solubility and dissolution.
Materials:
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This compound
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Polymer carrier (e.g., PVP K30, HPMC-AS, or Soluplus®)
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Volatile organic solvent (e.g., methanol, acetone, or a mixture)
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Spray dryer or rotary evaporator
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Dissolution testing apparatus
Methodology:
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Dissolve both this compound and the polymer carrier in the volatile organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
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For spray drying, spray the solution into the drying chamber at an optimized inlet temperature, feed rate, and atomization pressure.
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For rotary evaporation, evaporate the solvent under reduced pressure to form a thin film, which is then further dried under vacuum to obtain the solid dispersion.
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Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution profile in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the M1 muscarinic receptor.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Exposure‐Response Analysis of the Cognitive Effects of TAK‐071 in Participants With Parkinson Disease and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TAK-071 Experimental Protocols: A Technical Support Guide for Optimized Outcomes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes with TAK-071, a novel M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (M1R).[1] Unlike conventional agonists, this compound binds to an allosteric site on the M1 receptor, potentiating the effect of the endogenous neurotransmitter, acetylcholine. A key feature of this compound is its low cooperativity (α-value of 199), which is believed to contribute to a wider therapeutic window compared to M1 PAMs with high cooperativity.[1] This mechanism of action is intended to enhance cognitive function with a reduced risk of cholinergic side effects.[1][2]
Q2: What are the key therapeutic areas being investigated for this compound?
A2: this compound has been primarily investigated for its potential to treat cognitive impairment associated with neurodegenerative and psychiatric disorders. Clinical studies have explored its efficacy in improving cognition in patients with Parkinson's disease.[3] Preclinical research also suggests its potential for treating cognitive deficits and negative symptoms associated with schizophrenia.
Q3: How does this compound differ from other M1 PAMs?
A3: this compound's distinct characteristic is its low cooperativity, which is designed to minimize over-stimulation of the M1 receptor and thereby reduce the risk of cholinergic adverse effects, such as diarrhea, that have been a challenge with other M1-targeting compounds. Furthermore, preclinical studies have shown that this compound selectively induces afterdepolarization in pyramidal neurons without significantly affecting the resting membrane potential or afterhyperpolarization, a unique electrophysiological profile that may contribute to its favorable safety profile.
Q4: What is the recommended solvent for preparing this compound for in vivo and in vitro experiments?
A4: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in rodents, this compound has been successfully suspended in 0.5% (w/v) methylcellulose in distilled water for oral administration.
Troubleshooting Guides
In Vitro Assays (Ca2+ Flux and IP-One Assays)
Q5: My Ca2+ flux assay with this compound is showing high variability between wells. What could be the cause?
A5: High variability in Ca2+ flux assays can stem from several factors:
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Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or unhealthy cells will respond poorly and inconsistently.
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Dye Loading: Inconsistent dye loading can be a major source of variability. Ensure the dye loading buffer is at the correct temperature and that the incubation time is consistent for all plates.
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Compound Precipitation: this compound, like many small molecules, can precipitate at high concentrations, especially in aqueous buffers. Visually inspect your compound plate for any signs of precipitation before adding it to the cells. Consider preparing fresh dilutions for each experiment.
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Pipetting Accuracy: Inconsistent volumes of compound or assay reagents will lead to variability. Use calibrated multichannel pipettes and ensure proper mixing in each well.
Q6: I am not observing a significant signal window in my IP-One assay when using this compound. What are some troubleshooting steps?
A6: A small signal window in an IP-One assay can be due to several reasons:
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Suboptimal Cell Number: The number of cells per well is critical. Titrate the cell number to find the optimal density that provides a robust signal-to-background ratio.
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Insufficient Stimulation Time: Ensure that the incubation time with this compound and the endogenous agonist (if used) is sufficient to allow for IP1 accumulation. A time-course experiment may be necessary to determine the optimal stimulation period.
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LiCl Concentration: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. Ensure the final concentration of LiCl in your assay is optimal for your cell type.
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Receptor Expression Levels: Low M1 receptor expression in your cell line will result in a weak signal. Confirm the expression level of the M1 receptor in your chosen cell line.
In Vivo Animal Studies
Q7: I am conducting a scopolamine-induced cognitive impairment study in rats with this compound and not seeing a reversal of the deficit. What should I check?
A7: If you are not observing the expected pro-cognitive effects of this compound, consider the following:
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Timing of Administration: The timing of both scopolamine and this compound administration is critical. This compound is typically administered orally prior to the scopolamine challenge. Ensure your dosing schedule aligns with the pharmacokinetic profile of both compounds.
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Scopolamine Dose: The dose of scopolamine should be sufficient to induce a reliable cognitive deficit without causing excessive motor impairment that could confound the behavioral test results. A dose-response curve for scopolamine in your specific behavioral paradigm is recommended.
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Behavioral Paradigm: Ensure your chosen behavioral test (e.g., novel object recognition, Morris water maze) is sensitive to cholinergic deficits and that the animals are properly habituated to the testing environment.
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This compound Dose: The effective dose of this compound for cognitive improvement in rats has been reported to be in the range of 0.3 mg/kg. Ensure you are using an appropriate dose and that the formulation is being administered correctly.
Q8: I am concerned about potential cholinergic side effects in my animal studies. What are the signs to monitor for?
A8: While this compound is designed to have a wider therapeutic window, it is still important to monitor for cholinergic adverse events, especially at higher doses. Key signs to observe in rodents include:
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Gastrointestinal: Diarrhea is the most commonly reported dose-limiting side effect for M1 PAMs.
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Secretions: Increased salivation and lacrimation.
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Motor: Tremors or fasciculations.
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Other: Hypoactivity.
A systematic observation checklist should be used to score the presence and severity of these signs at regular intervals after dosing.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| M1R PAM Inflection Point | CHO-K1 (human M1R) | Ca2+ Flux | 2.7 nM | |
| M1R Agonist EC50 | CHO-K1 (human M1R) | Ca2+ Flux | 520 nM | |
| M2-M5R PAM Inflection Point | CHO-K1 (human M2-M5R) | Ca2+ Flux | >1000 nM | |
| Cooperativity (α-value) | N/A | Binding Modulation | 199 |
Table 2: In Vivo Efficacy and Side Effect Profile of this compound in Rodents
| Species | Model | Effective Dose (Cognition) | Dose Inducing Diarrhea | Therapeutic Window | Reference |
| Rat | Scopolamine-induced cognitive deficit | 0.3 mg/kg (p.o.) | 10 mg/kg (p.o.) | ~33-fold | |
| Mouse | N/A | N/A | 3 mg/kg (p.o.) | N/A |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax | Cmax | Half-life (t1/2) | Brain Penetration (Kp) | Reference |
| Rat | 1 mg/kg | p.o. | 1.9 h | 609 ng/mL (plasma) | N/A | 0.20 | |
| Cynomolgus Monkey | 0.1 mg/kg | p.o. | 2.0 h | 103 ng/mL (plasma) | N/A | N/A | |
| Cynomolgus Monkey | 1 mg/kg | p.o. | 2.7 h | 1290 ng/mL (plasma) | N/A | N/A | |
| Healthy Humans | Single & Multiple Doses | p.o. | N/A | N/A | 46.3 - 60.5 h | Excellent |
Experimental Protocols
Protocol 1: In Vitro Ca2+ Flux Assay
This protocol is a general guideline for assessing the M1 PAM activity of this compound in a recombinant cell line (e.g., CHO-K1) stably expressing the human M1 receptor.
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Cell Plating: Seed the M1R-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a predetermined optimal density. Allow cells to attach and grow overnight at 37°C in a CO2 incubator.
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Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.
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Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a sub-maximal concentration (e.g., EC20) of an M1 receptor agonist like carbachol. Also prepare a dilution series of the agonist alone for generating a control dose-response curve.
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Assay Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to add the compound dilutions to the cell plate. Measure the fluorescence intensity kinetically before and after the addition of the compounds.
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Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and calculate the inflection point (IP) for PAM activity and the EC50 for agonist activity.
Protocol 2: Scopolamine-Induced Cognitive Deficit Model in Rats (Novel Object Recognition)
This protocol outlines the novel object recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.
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Habituation: For 2-3 days prior to the test, handle the rats and allow them to explore the empty testing arena for a few minutes each day to reduce novelty-induced stress.
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Drug Administration: On the test day, administer this compound (e.g., 0.3 mg/kg) or vehicle orally. After a specified pretreatment time (e.g., 60 minutes), administer scopolamine (e.g., 0.5 mg/kg, i.p.) or saline.
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Acquisition Trial (T1): After the scopolamine injection (e.g., 30 minutes), place the rat in the testing arena containing two identical objects. Allow the rat to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object.
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Retention Trial (T2): After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes) and record the time spent exploring each object.
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Data Analysis: Calculate the discrimination index (DI) as the time spent exploring the novel object minus the time spent exploring the familiar object, divided by the total exploration time. A higher DI indicates better memory.
Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for the Novel Object Recognition (NOR) Test.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
Navigating Unexpected Outcomes in TAK-071 Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in studies of TAK-071, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). This guide is intended to help interpret divergent outcomes, particularly the observed improvement in cognitive function in the absence of significant effects on motor symptoms in Parkinson's disease.
Troubleshooting Guide: Interpreting Unexpected Dissociation of Cognitive and Motor Effects
Researchers may observe a significant improvement in cognitive endpoints without a corresponding improvement in motor function-related primary endpoints. This section provides a logical framework for interpreting this outcome.
Question: Our study with this compound showed a statistically significant improvement in the cognitive composite score, but the primary endpoint of gait variability did not change. How can we interpret this dissociation?
Answer: This finding, while unexpected, is consistent with the results of the Phase 2 clinical trial (NCT04334317) in Parkinson's disease (PD) patients.[1][2][3][4] The observed pro-cognitive effects with a lack of efficacy on gait can be understood by considering the distinct neurobiological substrates of cognition and gait in Parkinson's disease and the specific mechanism of action of this compound.
Here is a step-by-step guide to troubleshooting this result:
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Verify Data Integrity and Analysis:
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Confirm the statistical analysis plan was followed correctly.
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Review raw data for any anomalies in the gait variability measurements.
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Ensure that the cognitive assessment data is robust and the improvement is clinically meaningful. The Phase 2 trial showed a least squares mean difference of 0.22 (95% CI, 0.05-0.38; P = .01) in the cognitive composite score.[2]
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Consider the Neuropharmacological Rationale:
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M1 Receptor Distribution: M1 receptors are highly expressed in cortical and hippocampal regions, which are crucial for cognitive processes like memory and attention. Their density and role in the subcortical motor circuits controlling gait are different.
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Cholinergic Deficits in PD: Cognitive impairment in Parkinson's disease is strongly linked to cholinergic deficits in the cortex. Gait disturbances, however, involve a more complex interplay of multiple neurotransmitter systems, including severe dopamine deficits and pathology in the brainstem.
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This compound's Mechanism: As a positive allosteric modulator, this compound enhances the effect of endogenous acetylcholine. This may be sufficient to restore cholinergic tone in cortical synapses involved in cognition but may not be adequate to overcome the complex, multi-system neurodegeneration affecting gait.
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Review Preclinical and Phase 1 Data:
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Preclinical studies in rodent models demonstrated this compound's ability to ameliorate scopolamine-induced cognitive deficits.
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Phase 1 studies in healthy volunteers showed that this compound is safe, well-tolerated, and achieves excellent brain penetration. Quantitative EEG (qEEG) data from these studies also indicated central nervous system activity consistent with a pro-cognitive effect.
-
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Formulate a Hypothesis:
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The most plausible hypothesis is that the selective M1 agonism of this compound effectively targets the cortical cholinergic deficits underlying cognitive impairment in PD but is insufficient to impact the complex, multi-faceted pathology of gait dysfunction in this patient population. The neural circuits governing cognition and gait are distinct, and their response to M1 modulation is likely different.
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Logical Framework for Interpreting Dissociated Results
Caption: Troubleshooting workflow for dissociated cognitive and motor outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound?
A1: Across Phase 1 and 2 clinical trials, this compound has been generally safe and well-tolerated. The most frequently reported adverse events are mild gastrointestinal issues. In the Phase 2 trial, 7.5% of participants on this compound experienced adverse events leading to withdrawal, with four participants having mild gastrointestinal adverse events.
Q2: Why was this compound designed to have low cooperativity with acetylcholine?
A2: this compound was specifically designed with low cooperativity to minimize the cholinergic side effects, such as diarrhea, that have limited the development of other muscarinic agonists. Preclinical studies showed that higher cooperativity was associated with a narrower therapeutic window between cognitive improvement and adverse gastrointestinal effects.
Q3: What do the quantitative EEG (qEEG) studies of this compound show?
A3: In healthy volunteers, this compound demonstrated dose-dependent changes in qEEG, including an increase in power in the 7-9 Hz and 16-18 Hz ranges and a reduction in the 2-4 Hz range. These changes are indicative of central nervous system target engagement and are consistent with a pro-cognitive profile. Preclinical studies in monkeys also showed that this compound could attenuate scopolamine-induced changes in qEEG power spectra.
Q4: Was the lack of effect on gait in the Phase 2 trial a complete surprise?
A4: While the primary hypothesis was that improving cholinergic function would benefit gait, the dissociation between motor and cognitive function is a known phenomenon in Parkinson's disease. The underlying pathologies and neurotransmitter deficits for cognitive and motor symptoms are not identical. Therefore, a therapeutic agent could plausibly impact one domain more than the other.
Data from Key this compound Studies
Table 1: Phase 2 Clinical Trial (NCT04334317) - Primary and Secondary Endpoint Results
| Endpoint | Measure | This compound Result | Placebo Result | p-value |
| Primary: Gait Variability | Stride Time Variability (with cognitive load) | GMR: 1.154 (95% CI: 0.942-1.412) | - | 0.161 |
| Stride Time Variability (without cognitive load) | GMR: 1.020 (95% CI: 0.882-1.180) | - | 0.781 | |
| Secondary: Cognition | Global Cognition Score (LS Mean Difference) | 0.216 (95% CI: 0.051-0.382) | - | 0.012 |
GMR: Geometric Mean Ratio; LS: Least Squares; CI: Confidence Interval
Table 2: Preclinical Cognitive Efficacy and Side Effect Profile
| Study Type | Model | This compound Efficacious Dose (Cognition) | This compound Dose Inducing Diarrhea | Therapeutic Margin |
| Rodent Study | Scopolamine-induced cognitive deficit | 0.3 mg/kg | 10 mg/kg | ~33-fold |
Experimental Protocols
Scopolamine-Induced Cognitive Deficit Model (Rodents)
This model is used to evaluate the pro-cognitive effects of compounds that enhance cholinergic neurotransmission.
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Animals: Male rats are typically used.
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Acclimation: Animals are acclimated to the testing environment.
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Drug Administration:
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This compound is administered orally (p.o.) at varying doses (e.g., 0.3-3 mg/kg).
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After a set time (e.g., 60 minutes), scopolamine, a muscarinic receptor antagonist, is administered subcutaneously (s.c.) to induce a cognitive deficit.
-
-
Behavioral Testing (Novel Object Recognition Test - NORT):
-
Acquisition Phase: The rat is placed in an arena with two identical objects and the time spent exploring each object is recorded.
-
Retention Phase: After a delay, one of the original objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact memory.
-
-
Data Analysis: The discrimination index (time spent with novel object / total exploration time) is calculated. An improvement in the discrimination index in the this compound + scopolamine group compared to the vehicle + scopolamine group indicates efficacy.
M1 Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound positively modulates the M1 receptor signaling cascade.
Quantitative Electroencephalography (qEEG) in Healthy Volunteers
This protocol assesses the pharmacodynamic effects of this compound on brain electrical activity.
-
Participants: Healthy adult volunteers.
-
Procedure:
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A baseline EEG is recorded for approximately 10 minutes, with alternating 5-minute periods of eyes open and eyes closed.
-
This compound is administered as a single oral dose.
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Post-dose EEGs are conducted at specified time points (e.g., 25 hours post-dose) using the same eyes-open/eyes-closed paradigm.
-
-
Data Analysis:
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The EEG data is processed to remove artifacts.
-
Power spectral analysis is performed to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta).
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Statistical comparisons are made between baseline and post-dose qEEG measures to identify drug-related changes in brain activity.
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This technical support guide provides a framework for understanding and interpreting unexpected results in this compound studies. For further assistance, please consult the full study publications and regulatory documents.
References
- 1. neurologylive.com [neurologylive.com]
- 2. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
Validation & Comparative
Preclinical Showdown: TAK-071 vs. Xanomeline in Muscarinic Receptor Modulation
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The quest for effective treatments for cognitive and neuropsychiatric disorders has increasingly focused on the modulation of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Two compounds that have garnered significant attention in this arena are TAK-071, a novel M1 positive allosteric modulator (PAM), and xanomeline, an M1/M4 receptor agonist. This guide provides a detailed, objective comparison of their preclinical profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct mechanisms and therapeutic potential.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Xanomeline |
| Primary Mechanism | M1 Positive Allosteric Modulator (PAM) | M1/M4 Receptor Agonist |
| Receptor Selectivity | Highly selective for M1 receptor | Preferential for M1 and M4 receptors, but binds to all five muscarinic subtypes |
| In Vitro Potency (M1) | IP: 2.7 nM (PAM activity)[1] EC50: 520 nM (agonist activity)[1][2] | IC50: 0.006 nM (rabbit vas deferens)[3] pKi: 8.1 (human M1)[4] |
| Cognitive Efficacy Models | Improves scopolamine-induced deficits | Improves scopolamine-induced deficits |
| Antipsychotic-like Activity | Suppresses MK-801-induced hyperlocomotion | Suppresses methamphetamine- and MK-801-induced hyperlocomotion |
| Cholinergic Side Effects | Wide margin between cognitive improvement and diarrhea induction (33-fold in rats) | No margin versus cholinergic side effects (diarrhea, salivation, hypoactivity) |
In-Depth Analysis of Preclinical Performance
Receptor Binding and Functional Activity
This compound distinguishes itself as a highly selective M1 PAM with low cooperativity (α-value = 199). Its primary action is to potentiate the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor. In vitro studies using Ca2+ flux assays in CHO-K1 cells expressing human muscarinic receptors demonstrated that this compound has an inflection point (IP) value of 2.7 nM for M1 receptor activation, with over 370-fold selectivity against other muscarinic receptor subtypes (M2-M5). Its inherent agonist activity is significantly lower, with an EC50 of 520 nM.
Xanomeline, in contrast, is an orthosteric agonist with a preference for M1 and M4 receptors. While it exhibits high affinity for all five muscarinic receptor subtypes, its functional activity is more selective. In isolated rabbit vas deferens, a model for M1 receptor activity, xanomeline displayed a high affinity with an IC50 of 0.006 nM. However, its binding to M2 receptors in guinea pig atria was significantly lower (EC50 = 3 µM). Xanomeline's interaction with the M1 receptor is complex, demonstrating wash-resistant binding that can lead to persistent receptor activation.
Efficacy in Preclinical Models of Cognitive Impairment
Both this compound and xanomeline have demonstrated efficacy in rodent models of cognitive impairment induced by the muscarinic antagonist scopolamine.
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This compound: In a rat novel object recognition task (NORT), orally administered this compound improved scopolamine-induced cognitive deficits at a dose of 0.3 mg/kg.
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Xanomeline: Xanomeline also reversed scopolamine-induced cognitive impairments in the NORT in rats.
A key differentiator, however, is the therapeutic window. This compound exhibited a 33-fold margin between the dose required for cognitive improvement and the dose that induced diarrhea, a common cholinergic side effect. In stark contrast, xanomeline showed no such margin, with cholinergic side effects observed at doses effective for cognitive enhancement.
Antipsychotic-like Effects in Rodent Models
The potential of these compounds extends to the treatment of psychosis, as evaluated in hyperlocomotion models.
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This compound: this compound was effective in suppressing hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model relevant to the glutamate hypothesis of schizophrenia. However, it did not inhibit hyperlocomotion induced by the dopamine-releasing agent methamphetamine.
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Xanomeline: Xanomeline demonstrated a broader spectrum of activity, suppressing hyperlocomotion induced by both MK-801 and methamphetamine in mice. This suggests that its antipsychotic-like effects may be mediated through modulation of both glutamatergic and dopaminergic pathways, likely via its action on M4 receptors.
Side Effect Profile: A Critical Distinction
The most significant divergence between this compound and xanomeline in preclinical models lies in their side effect profiles.
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This compound: The low cooperativity of this compound is thought to contribute to its favorable safety profile. In rats, the dose of this compound that induced diarrhea was 10 mg/kg, significantly higher than the effective dose for cognitive improvement (0.3 mg/kg). Furthermore, this compound did not augment isolated ileum motility in vitro, a predictor of gastrointestinal side effects.
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Xanomeline: Xanomeline's development has been hampered by its cholinergic side effects, including diarrhea, salivation, and hypoactivity. These adverse effects were observed at doses that were efficacious in cognitive and antipsychotic models and were even noted in M1 receptor knockout mice, suggesting the involvement of other muscarinic receptor subtypes in mediating these effects.
Experimental Protocols
In Vitro Assays
Receptor Binding and Functional Assays (General Protocol)
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Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 muscarinic receptors.
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Binding Assays: Radioligand binding assays are performed using a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) to determine the binding affinity (Ki) of the test compounds. For PAMs like this compound, binding modulation assays are conducted in the presence of a submaximal concentration of acetylcholine to determine the cooperativity factor (α-value).
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Functional Assays (Ca2+ Flux): Cells are loaded with a calcium-sensitive fluorescent dye. The addition of the test compound (alone for agonists, or with acetylcholine for PAMs) induces a change in intracellular calcium concentration, which is measured using a fluorometric imaging plate reader to determine EC50 or IP values.
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Inositol Monophosphate (IP1) Accumulation Assay: This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation. Cells are stimulated with the test compound in the presence of LiCl (to inhibit IP1 degradation), and IP1 levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
In Vivo Models
Scopolamine-Induced Cognitive Deficit (Rat NORT)
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Animals: Male rats (e.g., Wistar or Sprague-Dawley).
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Procedure:
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Habituation: Rats are habituated to the testing arena.
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Drug Administration: Test compounds (this compound or xanomeline) or vehicle are administered orally (p.o.) or subcutaneously (s.c.).
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Scopolamine Challenge: Scopolamine (e.g., 0.5 mg/kg, s.c.) is administered to induce cognitive impairment.
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Acquisition Trial: Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.
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Retention Trial: After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A discrimination index is calculated to assess cognitive performance.
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Hyperlocomotion Models (Mouse)
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Animals: Male mice (e.g., C57BL/6 or ICR).
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Procedure:
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Drug Administration: Test compounds or vehicle are administered.
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Psychostimulant Challenge: Methamphetamine (e.g., 1 mg/kg, i.p.) or MK-801 (e.g., 0.3 mg/kg, i.p.) is administered to induce hyperlocomotion.
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Locomotor Activity Recording: Mice are placed in automated locomotor activity chambers, and their horizontal and vertical movements are recorded for a specified period (e.g., 60-90 minutes).
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Data Analysis: The total distance traveled and other locomotor parameters are analyzed to determine the effect of the test compounds on psychostimulant-induced hyperlocomotion.
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Conclusion
This compound and xanomeline represent two distinct approaches to modulating muscarinic receptors for the treatment of CNS disorders. This compound, as a highly selective M1 PAM with low cooperativity, offers the potential for cognitive enhancement with a significantly wider therapeutic window and a reduced risk of cholinergic side effects compared to xanomeline. Its efficacy in the MK-801 model suggests a potential role in addressing cognitive impairment associated with schizophrenia.
Xanomeline, with its dual M1/M4 agonist activity, demonstrates a broader spectrum of antipsychotic-like effects in preclinical models, targeting both glutamatergic and dopaminergic dysregulation. However, its clinical utility has been challenged by a narrow therapeutic index and dose-limiting cholinergic side effects. The preclinical data strongly suggest that the allosteric modulation approach of this compound may offer a more favorable balance of efficacy and tolerability for the treatment of cognitive deficits. Further clinical investigation is warranted to translate these preclinical findings to human populations.
References
A Head-to-Head Comparison of the M1 Muscarinic Receptor Positive Allosteric Modulators: Tak-071 and BQCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1R), Tak-071 and Benzyl quinolone carboxylic acid (BQCA). The M1R is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This document summarizes key experimental data, details the methodologies of cited experiments, and presents signaling pathways and experimental workflows to aid in the understanding and evaluation of these two compounds.
Executive Summary
This compound and BQCA are both potent and selective M1R PAMs that enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. While both compounds have demonstrated pro-cognitive effects in preclinical models, a critical differentiating factor lies in their side-effect profiles. This compound is characterized by its low cooperativity (α-value), which is associated with a wider therapeutic window, demonstrating a significant margin between doses required for cognitive improvement and those causing cholinergic side effects like diarrhea.[1][2] In contrast, BQCA, one of the first highly selective M1 PAMs to be discovered, is known for its poor side-effect profile, which has hindered its clinical development.[1] This guide will delve into the experimental data that substantiates these differences.
Data Presentation
The following tables summarize the available quantitative data for this compound and BQCA from various preclinical studies. It is important to note that these values are compiled from different publications and may not have been assessed under identical experimental conditions.
Table 1: In Vitro Potency and Cooperativity
| Compound | Assay Type | Parameter | Value | Source |
| This compound | Ca2+ flux in CHO-K1 cells | Inflection Point | 2.7 nM | [1] |
| Binding modulation | α-value (cooperativity) | 199 | [1] | |
| Ca2+ flux in CHO-K1 cells | EC50 (agonist activity) | 520 nM | ||
| BQCA | Ca2+ flux in CHO-K1 cells | EC50 | 267 ± 31 nM | |
| ACh-induced [3H]-NMS displacement | Inflection Point | 845 nM |
Table 2: In Vivo Efficacy and Side Effects in Rodent Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose | Side Effect (Diarrhea) Dose | Therapeutic Window | Source |
| This compound | Rats (Scopolamine-induced cognitive deficit) | Cognitive Improvement | 0.3 mg/kg | 10 mg/kg | ~33-fold | |
| BQCA | Mice | Diarrhea Induction | 30 mg/kg | Not Applicable | Not Applicable |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
M1 Muscarinic Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by the activation of the M1 muscarinic receptor.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for M1 PAM Evaluation
This diagram outlines the typical experimental workflow for the preclinical evaluation of M1 PAMs like this compound and BQCA.
References
TAK-071: A Comparative Analysis of M1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-071's M1 Receptor Selectivity with Supporting Experimental Data.
This compound is a novel positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R), a key target in the development of therapeutics for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide provides a comparative analysis of this compound's M1 receptor selectivity against other muscarinic receptor modulators, supported by experimental data and detailed methodologies.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through its coupling to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately modulates neuronal excitability and synaptic plasticity, processes crucial for learning and memory.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Comparative Selectivity of Muscarinic Receptor Modulators
The selectivity of this compound for the M1 receptor has been evaluated in comparison to other compounds, including T-662 (another M1 PAM) and xanomeline (an M1/M4 receptor agonist). The following tables summarize the available data on their functional selectivity and binding affinities.
Functional Selectivity
Functional selectivity is a crucial parameter, indicating a compound's ability to elicit a response at the target receptor over other related receptors. This is often determined through cellular assays that measure downstream signaling events, such as calcium flux or inositol monophosphate (IP1) accumulation.
| Compound | M1R Inflection Point (IP) (nM) | M2-M5R IP (nM) | M1R EC50 (nM) | M1R Selectivity over M2-M5 | Reference |
| This compound | 2.7 | >1000 | 520 | >370-fold | [1] |
| T-662 | 0.62 | >1000 | 20 | >1600-fold | [1] |
Note: Inflection Point (IP) is a measure of potency for PAMs in the presence of an orthosteric agonist. EC50 represents the concentration of an agonist that gives half-maximal response.
Binding Affinity (Ki Values)
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| T-662 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Xanomeline | ~10-20 | ~50-100 | ~30-60 | ~5-15 | ~20-40 |
Note: Ki values for xanomeline are approximate ranges compiled from various sources and assays. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The validation of M1 receptor selectivity involves several key in vitro experiments. The following sections detail the generalized protocols for these assays.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Radioligand Displacement Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used for all dilutions.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium (Ca2+) Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.[3]
Caption: Calcium (Ca2+) Flux Assay Workflow.
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of the test compound are prepared in an appropriate assay buffer. For testing PAMs like this compound, a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine) is also included.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the test compound.
-
Compound Addition and Kinetic Reading: The test compound (and orthosteric agonist, if applicable) is added to the wells, and the fluorescence intensity is measured kinetically over time to capture the transient calcium response.
-
Data Analysis: The maximum fluorescence signal for each concentration is determined. The data is then plotted as the change in fluorescence versus the log concentration of the test compound to generate a dose-response curve, from which the EC50 or Inflection Point (IP) can be calculated.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream metabolite, IP1.
Caption: Inositol Monophosphate (IP1) Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes are plated in a suitable multi-well plate and cultured.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Compound Addition: The test compound (and orthosteric agonist for PAMs) is added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the accumulation of IP1.
-
Cell Lysis and IP1 Detection: The cells are lysed, and the concentration of IP1 is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentration. The data is then plotted to generate a dose-response curve for the determination of EC50 or IP values.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Cross-Study Comparison of the M1 Positive Allosteric Modulators: Tak-071 and T-662
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two muscarinic M1 receptor positive allosteric modulators (PAMs), Tak-071 and T-662. The information presented is based on available published research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to a lack of publicly available clinical trial data for T-662, this comparison is focused on preclinical findings.
Introduction to this compound and T-662
This compound and T-662 are both positive allosteric modulators of the muscarinic M1 receptor (M1R), a key target in the central nervous system for the potential treatment of cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia.[1] These compounds do not directly activate the M1 receptor but rather enhance the binding and signaling of the endogenous neurotransmitter, acetylcholine.[2] A critical difference between these two molecules lies in their cooperativity (α-value) with acetylcholine, which influences their efficacy and side-effect profiles.[1] this compound was designed as a low-cooperativity M1 PAM, while T-662 serves as a high-cooperativity reference compound in preclinical studies.[1]
Quantitative Data Comparison
The following tables summarize the key preclinical data for this compound and T-662, primarily from a comparative study by Sako et al. (2019).[1]
Table 1: In Vitro M1 Receptor Activity and Selectivity
| Parameter | This compound | T-662 | Reference |
| M1R PAM Inflection Point (IP) | 2.7 nM | 0.62 nM | |
| M1R Agonist EC50 | 520 nM | 20 nM | |
| Cooperativity (α-value) | 199 | 1786 | |
| M1R Selectivity over M2-M5 | >370-fold | >1600-fold |
Table 2: Preclinical Efficacy in a Scopolamine-Induced Cognitive Deficit Rat Model
| Parameter | This compound | T-662 | Reference |
| Effective Dose | 0.3 mg/kg | 0.1 mg/kg |
Table 3: Preclinical Side-Effect Profile in Rats
| Parameter | This compound | T-662 | Reference |
| Diarrhea-Inducing Dose | 10 mg/kg | 0.1 mg/kg | |
| Therapeutic Window (Diarrhea/Efficacy) | ~33-fold | 1-fold | |
| Augmentation of Isolated Ileum Motility | No | Yes | |
| Brain Penetration Ratio | Not specified | Fourfold lower than this compound |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Scopolamine-Induced Cognitive Impairment Model in Rats
This model is used to assess the pro-cognitive effects of compounds in a state of cholinergic deficit, mimicking aspects of cognitive impairment.
-
Animals: Male Sprague-Dawley rats were used.
-
Acclimation: Animals were allowed to acclimate to the facility for at least one week before the experiment.
-
Drug Administration:
-
This compound, T-662, or a vehicle solution were administered orally (p.o.).
-
Thirty minutes after the test compound administration, scopolamine (1 mg/kg) was injected subcutaneously (s.c.) to induce a temporary cognitive deficit.
-
-
Behavioral Testing (Novel Object Recognition Test):
-
Training Session: Thirty minutes after scopolamine injection, rats were placed in an arena with two identical objects and allowed to explore for a set period.
-
Test Session: After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar versus the novel object was recorded.
-
-
Data Analysis: The discrimination index, calculated as the difference in exploration time between the novel and familiar object divided by the total exploration time, was used to quantify cognitive performance.
Isolated Guinea Pig Ileum Motility Assay
This in vitro assay is used to evaluate the direct effects of compounds on smooth muscle contraction, which can be indicative of potential gastrointestinal side effects.
-
Tissue Preparation:
-
Male Hartley guinea pigs were used.
-
A segment of the ileum was isolated and placed in Tyrode's solution.
-
-
Organ Bath Setup:
-
The ileum segment was mounted in an organ bath containing Tyrode's solution, maintained at 32°C, and aerated with 95% O₂ and 5% CO₂.
-
The tissue was placed under a resting tension of 1g and allowed to equilibrate.
-
-
Experimental Procedure:
-
Spontaneous contractions of the ileum were recorded to establish a baseline.
-
This compound or T-662 were added to the organ bath in a cumulative manner.
-
-
Data Analysis: The changes in the amplitude of the ileum contractions in response to the compounds were measured and compared to the baseline.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the activation of the Gq signaling pathway, which is downstream of M1 receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells expressing the human M1 receptor were used.
-
Assay Procedure:
-
Cells were plated in multi-well plates and incubated.
-
The cells were then incubated with a buffer containing Lithium Chloride (LiCl) to inhibit the degradation of inositol monophosphate.
-
The test compounds (this compound or T-662) were added at various concentrations.
-
After incubation, the cells were lysed, and the amount of accumulated IP1 was quantified, often using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
-
Data Analysis: The amount of IP1 produced in response to the compounds was measured to determine their potency in activating the M1 receptor signaling cascade.
Summary and Conclusion
The preclinical data reveals a distinct pharmacological profile for this compound and T-662, primarily driven by their differing cooperativity with acetylcholine at the M1 receptor. T-662, with its high cooperativity, is a more potent M1 PAM in vitro and shows efficacy at a lower dose in a rodent cognitive model. However, this high cooperativity is also associated with a significant increase in gastrointestinal side effects, as evidenced by its potent induction of diarrhea and augmentation of ileum motility at the same dose required for cognitive enhancement.
In contrast, this compound, the low-cooperativity M1 PAM, demonstrates a much wider therapeutic window. While requiring a slightly higher dose for its pro-cognitive effects, it induces diarrhea at a significantly higher dose, suggesting a reduced risk of cholinergic side effects. This improved safety profile is a key differentiator and a desirable characteristic for a drug intended for chronic use in treating cognitive disorders. The preclinical findings suggest that lower cooperativity at the M1 receptor may be a critical factor in achieving a favorable balance between central efficacy and peripheral side effects. Further clinical investigation of this compound is ongoing to validate these preclinical observations in human subjects.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAK-071's Neural Activation: A Comparative Guide to c-Fos Expression and a-Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the neural activation of TAK-071, a novel M1 positive allosteric modulator (PAM). The primary focus is on the use of c-Fos expression, a widely accepted marker of neuronal activity, and its comparison with other established and emerging techniques. Experimental data supporting the efficacy of this compound and detailed protocols for the discussed methodologies are provided to aid in experimental design and data interpretation.
This compound: A Selective M1 Positive Allosteric Modulator
This compound is a muscarinic M1 receptor positive allosteric modulator with low cooperativity.[1] This characteristic is significant as it is associated with a wider therapeutic window, improving cognitive function with fewer cholinergic side effects, such as diarrhea, compared to M1 PAMs with high cooperativity, like T-662.[1][2] Studies have shown that this compound can improve cognitive deficits in rodents and is being investigated for its therapeutic potential in cognitive impairment associated with Alzheimer's disease and schizophrenia.[1][3]
The validation of this compound's neural activation in specific brain regions is crucial for understanding its mechanism of action and therapeutic effects. One of the primary methods employed for this validation is the detection of c-Fos protein expression.
c-Fos Expression as a Marker for this compound-Induced Neural Activation
The proto-oncogene c-Fos is an immediate-early gene (IEG) whose expression is rapidly and transiently induced in neurons following depolarization and increased intracellular calcium levels. This has made the detection of the c-Fos protein a reliable marker for identifying neurons that have been activated by a specific stimulus, including pharmacological agents.
Studies have demonstrated that administration of this compound leads to an increase in the number of c-Fos-positive cells in several brain regions known to be involved in cognition and rich in M1 receptors, such as the prefrontal cortex, hippocampus, and nucleus accumbens. Notably, the c-Fos expression pattern induced by this compound is similar to that of xanomeline, an M1/M4 receptor agonist, further supporting its on-target activity. Furthermore, co-administration of this compound with the acetylcholinesterase inhibitor donepezil has been shown to potentiate the increase in c-Fos-positive cells, indicating a synergistic effect on neural activation.
Comparative Analysis of Neural Activation Markers
While c-Fos is a valuable tool, other markers of neural activation offer distinct advantages and disadvantages in terms of temporal resolution, spatial resolution, and the specific signaling pathways they represent. This section compares c-Fos with three prominent alternatives: phosphorylated ERK (pERK), Activity-regulated cytoskeleton-associated protein (Arc), Neuronal PAS domain protein 4 (Npas4), and the genetically encoded calcium indicator G-CaMP6.
Data Presentation: Comparison of Neural Activation Markers
| Marker | Method of Detection | Temporal Resolution | Spatial Resolution | Key Advantages | Key Disadvantages |
| c-Fos | Immunohistochemistry (IHC), In Situ Hybridization (ISH) | Hours (protein peaks at 90-120 min) | Cellular (nuclear) | Well-established, robust signal, good for mapping activated brain regions. | Slow temporal resolution, indirect measure of activity, can be induced by factors other than synaptic activity. |
| pERK | Immunohistochemistry (IHC) | Minutes (peaks within minutes) | Cellular (cytoplasmic and nuclear) | Rapid induction kinetics, reflects kinase signaling pathways. | Signal can be transient, may not always correlate with sustained neuronal firing. |
| Arc | In Situ Hybridization (ISH), Immunohistochemistry (IHC) | Minutes to hours (mRNA peaks around 30 min) | Cellular (cytoplasmic and dendritic) | mRNA localization to active synapses provides spatial information about plasticity. | Expression can be influenced by various signaling pathways, not solely neuronal firing. |
| Npas4 | In Situ Hybridization (ISH), Immunohistochemistry (IHC) | Minutes to hours (mRNA peaks within 30 min) | Cellular (nuclear) | More specific to neuronal activity and calcium influx than c-Fos. | Less widely used and characterized than c-Fos. |
| G-CaMP6 | Genetically encoded indicator, requires transgenics or viral vectors and in vivo imaging | Milliseconds to seconds | Subcellular | Real-time monitoring of calcium dynamics in awake, behaving animals, high temporal and spatial resolution. | Technically demanding, requires specialized equipment, potential for phototoxicity and altered cell physiology. |
Quantitative Data on this compound and Comparators
The following table summarizes key quantitative data from preclinical studies of this compound and a comparator, T-662.
| Compound | Efficacy (Cognitive Improvement Dose in Rats) | Side Effect (Diarrhea Induction Dose in Rats) | Therapeutic Margin |
| This compound | 0.3 mg/kg | 10 mg/kg | ~33-fold |
| T-662 | 0.1 mg/kg | 0.1 mg/kg | ~1-fold |
A direct quantitative comparison of c-Fos positive cells induced by this compound versus xanomeline in specific brain regions from a single study is presented below.
| Brain Region | This compound-induced c-Fos Expression | Xanomeline-induced c-Fos Expression |
| Cortical Areas | Similar to Xanomeline | Increased number of c-Fos-positive cells |
| Hippocampal Formation | Similar to Xanomeline | Increased number of c-Fos-positive cells |
| Amygdala | Similar to Xanomeline | Increased number of c-Fos-positive cells |
| Nucleus Accumbens | Similar to Xanomeline | Increased number of c-Fos-positive cells |
| Orbital Cortex | Less than Xanomeline | Increased number of c-Fos-positive cells |
| Claustrum | Less than Xanomeline | Increased number of c-Fos-positive cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
c-Fos Immunohistochemistry Protocol for Rodent Brain
This protocol is adapted from standard procedures for free-floating sections.
-
Perfusion and Fixation:
-
Anesthetize the rodent and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in a 30% sucrose solution in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or freezing microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C or in PBS for immediate use.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Develop the signal using a diaminobenzidine (DAB) solution.
-
Mount sections on slides, dehydrate, and coverslip.
-
pERK Immunohistochemistry Protocol for Rodent Brain
The protocol for pERK is similar to that of c-Fos, with the primary antibody being the key difference.
-
Perfusion, Fixation, and Sectioning: Follow steps 1 and 2 as described for c-Fos immunohistochemistry.
-
Immunostaining:
-
Follow the same washing and blocking steps as for c-Fos.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (e.g., rabbit anti-pERK1/2) diluted in blocking solution overnight at 4°C.
-
Continue with the secondary antibody, ABC, and DAB steps as described for c-Fos.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound Leading to c-Fos Expression
Caption: this compound signaling pathway leading to c-Fos expression.
Experimental Workflow for c-Fos Immunohistochemistry
Caption: Workflow for c-Fos immunohistochemistry.
Logical Comparison of Neural Activation Markers
Caption: Comparison of neural activation markers.
Conclusion
The use of c-Fos expression is a robust and well-validated method for confirming the neural activation induced by this compound in specific brain regions. The data generated using this technique are consistent with the compound's proposed mechanism of action as an M1 positive allosteric modulator. However, for researchers seeking a more nuanced understanding of the temporal dynamics and specific signaling cascades involved, alternative markers such as pERK, Arc, and Npas4 offer complementary information. For real-time analysis of neural circuit dynamics in response to this compound, advanced techniques like G-CaMP6 imaging, despite their technical demands, provide unparalleled temporal and spatial resolution. The choice of method should be guided by the specific research question, available resources, and the desired level of spatial and temporal detail.
References
- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacological Comparison of this compound, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cholinergic Landscape: A Comparative Analysis of Tak-071's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
The development of therapies targeting cholinergic pathways for cognitive and neuropsychiatric disorders has been a journey of balancing efficacy with tolerability. A significant hurdle has been the management of cholinergic side effects. This guide provides a comparative analysis of the side effect profile of Tak-071, a novel M1 positive allosteric modulator, against established and emerging treatments, including the dual M1/M4 agonist xanomeline (a component of KarXT) and acetylcholinesterase inhibitors (AChEIs). This objective comparison is supported by available clinical trial data and detailed experimental methodologies to aid in the informed advancement of central nervous system therapeutics.
Unveiling the Side Effect Profiles: A Head-to-Head Comparison
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) for this compound, KarXT (xanomeline-trospium), and the class of acetylcholinesterase inhibitors. It is crucial to note that the data are derived from different clinical trials with varying patient populations, study designs, and durations, which should be considered when making direct comparisons.
| Adverse Event Category | This compound (in Parkinson's Disease)[1][2][3][4][5] | KarXT (Xanomeline-Trospium) (in Schizophrenia) | Acetylcholinesterase Inhibitors (AChEIs) (in Dementia) |
| Overall TEAEs | 36% (vs. 37% in placebo) | 54% (vs. 43% in placebo) | Varies significantly by drug and formulation |
| Gastrointestinal | 4 participants (8%) had GI AEs leading to withdrawal (all mild) | Constipation (21%), Nausea (19%), Dyspepsia (19%), Vomiting (14%), Dry Mouth (9%), Diarrhea (6%) | Nausea (11-47%), Vomiting (10-31%), Diarrhea (5-19%), Anorexia (4-17%) |
| Neurological | Not reported as a prominent issue | Headache (14%), Dizziness (9%) | Dizziness, Insomnia, Muscle Cramps |
| Cardiovascular | Not reported as a prominent issue | Hypertension (10%), Tachycardia | Bradycardia, Syncope |
| Other | - | Gastroesophageal reflux disease (6%) | Increased salivation, sweating, urinary incontinence |
| Discontinuation due to AEs | 8% | 7% (vs. 6% in placebo) | Varies; e.g., Donepezil (5-13%), Rivastigmine (15-36%) |
Delving into the Methodologies: A Look at the Clinical Trials
Understanding the context of the data requires a closer examination of the experimental protocols employed in the key clinical studies.
This compound: Phase 2 in Parkinson's Disease (NCT04334317)
-
Study Design: This was a randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: 54 adults with Parkinson's disease, a history of falls, and cognitive impairment.
-
Intervention: Participants received once-daily oral this compound or a matched placebo for a six-week treatment period, followed by a three-week washout period, and then a six-week crossover treatment period.
-
Adverse Event Monitoring: Treatment-emergent adverse events were systematically recorded throughout the study. The severity and relationship to the study drug were assessed by investigators.
KarXT (Xanomeline-Trospium): EMERGENT-2 Phase 3 Trial in Schizophrenia
-
Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.
-
Participants: Adults aged 18-65 years with a diagnosis of schizophrenia experiencing acute psychosis.
-
Intervention: Participants were randomly assigned to receive either KarXT or a placebo. The dosage of KarXT was flexible.
-
Adverse Event Monitoring: Spontaneously reported adverse events were recorded at each study visit. Standardized rating scales for extrapyramidal symptoms were also utilized.
Acetylcholinesterase Inhibitors (AChEIs): General Trial Design Considerations
Clinical trials for AChEIs in dementia, such as those for donepezil, rivastigmine, and galantamine, are typically randomized, double-blind, placebo-controlled studies. Key aspects of their adverse event monitoring include:
-
Systematic Inquiry: Investigators often use checklists and open-ended questions to systematically inquire about common and expected cholinergic adverse effects at each study visit.
-
Dose-Titration Monitoring: As these drugs often require a dose titration period, adverse events are closely monitored during this phase to manage tolerability.
-
Washout Periods: In crossover trials, adequate washout periods are essential to distinguish the effects of the active drug from placebo.
Visualizing the Mechanisms: A Tale of Three Pathways
The differences in the side effect profiles of these drugs can be partly attributed to their distinct mechanisms of action at the cellular level.
Figure 1: Comparative Mechanisms of Action
The diagram above illustrates the distinct ways in which this compound, xanomeline, and acetylcholinesterase inhibitors modulate cholinergic signaling. This compound acts as a positive allosteric modulator, enhancing the effect of the endogenous neurotransmitter acetylcholine at the M1 receptor. In contrast, xanomeline is a direct agonist at both M1 and M4 receptors. Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft to act on all cholinergic receptors.
Conclusion and Future Directions
The data presented in this guide highlight the evolving landscape of cholinergic drug development. This compound, with its targeted mechanism as an M1 positive allosteric modulator, demonstrates a promising side effect profile in early to mid-stage clinical trials, characterized by a lower incidence of classic cholinergic adverse events compared to broader-acting agents. KarXT represents an innovative approach to mitigate peripheral side effects by co-formulating a muscarinic agonist with a peripherally restricted antagonist. The well-established acetylcholinesterase inhibitors, while offering cognitive benefits, are often associated with a significant burden of gastrointestinal side effects.
For researchers and drug development professionals, these comparisons underscore the importance of receptor subtype selectivity and innovative formulation strategies in optimizing the therapeutic index of cholinergic modulators. As more data from ongoing and future clinical trials become available, a clearer picture of the relative safety and efficacy of these different approaches will emerge, paving the way for more refined and better-tolerated treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. emjreviews.com [emjreviews.com]
A Comparative Guide to the Pro-cognitive Effects of M1 PAMs in Non-Human Primates: Validating the Potential of TAK-071
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-cognitive effects of TAK-071, a novel M1 positive allosteric modulator (PAM), and other relevant M1 PAMs in non-human primate models. The objective is to offer a clear, data-driven perspective on the therapeutic potential of this compound for cognitive enhancement. While direct head-to-head behavioral data for this compound in non-human primates is not yet publicly available, this guide synthesizes the existing evidence, including biomarker data for this compound and behavioral data for other M1 PAMs, to provide a comprehensive overview for the research community.
Executive Summary
Muscarinic M1 acetylcholine receptors are a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the signal of the endogenous neurotransmitter acetylcholine, potentially with fewer side effects than direct agonists. This guide examines the available non-human primate data for this compound and compares it with data from other M1 PAMs, namely VU0453595 and PQCA, as well as the acetylcholinesterase inhibitor, donepezil.
The available evidence suggests that M1 PAMs as a class show significant pro-cognitive effects in non-human primates. While this compound's non-human primate data is currently focused on quantitative electroencephalography (qEEG) biomarkers, these findings, combined with robust pro-cognitive effects in rodent behavioral models, support its potential for cognitive enhancement. In contrast, other M1 PAMs have demonstrated clear behavioral improvements in cognitive flexibility, memory, and attention in macaques.
Comparative Data on Pro-cognitive Effects
The following tables summarize the key findings from non-human primate studies on this compound and comparator compounds.
Table 1: Pro-cognitive Effects of M1 PAMs and Donepezil in Non-Human Primates
| Compound | Class | Animal Model | Cognitive Domain | Key Findings | Side Effects | Reference |
| This compound | M1 PAM | Cynomolgus Monkey | Biomarker of Cognitive Processing | Attenuated scopolamine-induced increases in qEEG theta and delta power bands at 0.3-3 mg/kg (p.o.).[1][2][3] | Not specified in the study. | [1][2] |
| VU0453595 | M1 PAM | Rhesus Macaque | Cognitive Flexibility | Improved extradimensional set-shifting (reduced trials to criterion) and reduced perseverative errors at 1 mg/kg. | No adverse side effects were noted at the tested doses. | |
| PQCA | M1 PAM | Rhesus Monkey | Memory & Attention | Attenuated scopolamine-induced deficits in a paired-associates learning (PAL) task and a continuous-performance task (CPT). | Not specified in the study. | |
| Donepezil | Acetylcholinesterase Inhibitor | Rhesus Macaque | Attention | Improved attentional performance in a visual search task. | Marginal effects on cognitive flexibility; dose-limiting side effects. |
Table 2: Quantitative Data from Cognitive Task Performance in Rhesus Macaques
| Compound | Task | Metric | Vehicle | Effective Dose | % Change vs. Vehicle |
| VU0453595 (1 mg/kg) | Extradimensional Set-Shifting | Trials to Criterion | 12.2 | 4.0 | -67.2% |
| Intradimensional Set-Shifting | Trials to Criterion | 12.6 | 9.3 | -26.2% | |
| Visual Search | Search Time (12 distractors) | 1.72 s | 1.58 s | -8.1% | |
| Donepezil | Visual Search | Accuracy | Not specified | Improved | Not specified |
| Cognitive Flexibility | Trials to Criterion | Not specified | No significant effect | Not specified |
Experimental Protocols
Quantitative Electroencephalography (qEEG) in Cynomolgus Monkeys (this compound)
-
Objective: To assess the pharmacodynamic effects of this compound on brain activity as a translational biomarker.
-
Model: Cynomolgus monkeys.
-
Procedure:
-
Animals were administered this compound (0.3-3 mg/kg, p.o.) or vehicle.
-
In a challenge paradigm, scopolamine (25 μg/kg, s.c.), a muscarinic antagonist, was co-administered to induce cognitive impairment-like qEEG changes.
-
EEG was recorded for a specified period post-dosing.
-
Power spectral analysis was performed to quantify changes in different frequency bands (e.g., delta, theta, alpha).
-
-
Outcome Measures: Changes in the power of specific qEEG bands, particularly the attenuation of scopolamine-induced increases in theta and delta power, were used as a measure of this compound's central activity.
Cognitive Flexibility Task in Rhesus Macaques (VU0453595)
-
Objective: To evaluate the effect of VU0453595 on cognitive flexibility, specifically the ability to shift between different attentional sets.
-
Model: Rhesus macaques.
-
Apparatus: Touchscreen-based operant chambers.
-
Procedure:
-
Monkeys were trained on a visual discrimination task where they had to choose a target stimulus based on a specific feature (e.g., color or shape) to receive a reward.
-
The task involved intradimensional shifts (the relevant feature dimension remained the same, but the specific feature changed) and extradimensional shifts (the relevant feature dimension changed, e.g., from color to shape).
-
VU0453595 or vehicle was administered before the task.
-
-
Outcome Measures: The primary measures of cognitive flexibility were the number of trials required to reach a performance criterion after a rule change (trials-to-criterion) and the number of perseverative errors (incorrectly responding to the previously correct stimulus).
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway activated by an M1 PAM like this compound.
Caption: M1 Receptor Signaling Pathway Activated by a Positive Allosteric Modulator.
Experimental Workflow for Assessing Pro-cognitive Effects in Non-Human Primates
The following diagram outlines a typical experimental workflow for evaluating the pro-cognitive effects of a compound in non-human primates.
Caption: General Experimental Workflow for Cognitive Testing in Non-Human Primates.
Discussion and Future Directions
The data presented in this guide highlight the potential of M1 PAMs as a therapeutic class for cognitive enhancement. While direct behavioral comparisons of this compound in non-human primates are needed to definitively position it against other M1 PAMs, the available evidence is encouraging. The attenuation of scopolamine-induced qEEG changes by this compound in cynomolgus monkeys provides a strong indication of its target engagement and pharmacodynamic activity in the primate brain. These biomarker data, coupled with pro-cognitive effects observed in rodent models, build a compelling case for further investigation.
The behavioral effects of VU0453595 on cognitive flexibility and PQCA on memory and attention in rhesus macaques provide a benchmark for the pro-cognitive efficacy that can be expected from this class of compounds. The finding that VU0453595 enhances cognitive flexibility without the dose-limiting side effects of a broader-acting compound like donepezil underscores the potential for a more targeted and tolerable therapeutic approach.
Future research should focus on generating direct, head-to-head comparative data of this compound with other M1 PAMs in non-human primates using a battery of behavioral tasks that assess various cognitive domains, including memory, attention, and executive function. Such studies will be crucial for a comprehensive validation of this compound's pro-cognitive profile and for informing the design of future clinical trials.
References
- 1. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]
A Comparative Guide to TAK-071 and Other M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor, a key player in cognitive processes, has emerged as a promising therapeutic target for neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic signaling, potentially improving cognitive function with greater specificity and fewer side effects than traditional agonists. This guide provides a detailed comparison of TAK-071, a novel M1 PAM, with other notable M1 PAMs, focusing on their preclinical and clinical pharmacological profiles.
Introduction to M1 Positive Allosteric Modulators
M1 PAMs are compounds that bind to an allosteric site on the M1 receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding event potentiates the receptor's response to ACh, amplifying its signaling cascade. A critical differentiator among M1 PAMs is their degree of cooperativity with ACh and their intrinsic agonist activity. High cooperativity and significant agonist activity can lead to over-activation of the M1 receptor, potentially causing adverse cholinergic effects.
Comparative Analysis of M1 PAMs
This guide focuses on a comparative analysis of this compound against other well-characterized M1 PAMs: MK-7622 and VU0453595. These compounds have been selected based on the availability of published preclinical and clinical data, allowing for a comprehensive evaluation of their distinct pharmacological properties.
In Vitro Pharmacological Profile
The following table summarizes the in vitro characteristics of this compound, MK-7622, and VU0453595, highlighting their potency, cooperativity, agonist activity, and selectivity.
| Parameter | This compound | MK-7622 | VU0453595 |
| PAM Potency (IP/EC50) | IP: 2.7 nM[1] | IP: ~7-16 nM[2] | EC50: 2140 nM[3] |
| Cooperativity (α-value) | 199 (low)[1] | 338-511 (high)[2] | Not explicitly reported, but characterized as lacking significant agonist activity |
| Agonist Activity (EC50) | 520 nM | 2930 nM (significant intrinsic activity) | > 30 µM (minimal to no agonist activity) |
| Selectivity over M2-M5 | >370-fold | No potentiation or agonism observed | Highly selective |
Key Observations:
-
This compound exhibits high potency as an M1 PAM with a notably low cooperativity (α-value), suggesting a more modulated enhancement of ACh signaling. It possesses weak agonist activity, with a significant margin between its PAM potency and agonist effect.
-
MK-7622 is also a potent M1 PAM but is characterized by high cooperativity and significant intrinsic agonist activity. This "ago-PAM" profile has been linked to over-activation of the M1 receptor.
-
VU0453595 , while less potent in vitro compared to this compound and MK-7622, is distinguished by its lack of significant agonist activity, positioning it as a "pure" PAM.
In Vivo Preclinical Profile
The in vivo effects of these M1 PAMs in animal models provide crucial insights into their therapeutic potential and safety profiles.
| Feature | This compound | MK-7622 | VU0453595 |
| Cognitive Enhancement | Improves scopolamine-induced deficits in rats | Reverses scopolamine-induced deficits in mice | Enhances novel object recognition in rats |
| Adverse Effect Profile | Wide therapeutic window between cognitive improvement and cholinergic side effects (e.g., diarrhea) | Induces behavioral convulsions in mice at higher doses; associated with cholinergic side effects | No behavioral convulsions observed at high doses |
Key Observations:
-
This compound demonstrates a favorable safety profile in preclinical studies, with a significant margin between the doses required for cognitive enhancement and those inducing cholinergic side effects.
-
The high agonist activity of MK-7622 is correlated with a less favorable in vivo profile, including the induction of convulsions at higher doses.
-
VU0453595 's lack of agonist activity appears to translate to a better safety profile in vivo, with no observed convulsive activity.
Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is a primary method for determining the potency and agonist activity of M1 PAMs.
Objective: To measure the ability of a compound to potentiate the M1 receptor's response to acetylcholine, and to assess its intrinsic agonist activity, by quantifying changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium (e.g., Ham's F-12K with 10% FBS). Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.
-
Compound Addition and Measurement:
-
PAM Activity: The dye solution is removed, and the cells are washed with assay buffer. A sub-maximal concentration of acetylcholine (typically EC20) is added along with varying concentrations of the test compound.
-
Agonist Activity: The test compound is added at varying concentrations in the absence of acetylcholine.
-
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of compounds, and the fluorescence is then monitored over time to capture the peak response.
-
Data Analysis: The maximum fluorescence response is calculated for each well. For PAM activity, the data is normalized to the maximal response of acetylcholine alone. For agonist activity, the data is normalized to the response of a saturating concentration of a full agonist. Dose-response curves are generated to determine EC50 (for agonists) or IP (inflection point, for PAMs) values.
Novel Object Recognition (NOR) Test in Rats
This in vivo behavioral assay assesses a compound's ability to improve recognition memory.
Objective: To evaluate the effect of an M1 PAM on cognitive function by measuring an animal's ability to distinguish between a familiar and a novel object.
Methodology:
-
Apparatus: The test is conducted in an open-field arena (e.g., a 50 x 50 cm box).
-
Habituation: Each rat is individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days prior to testing.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours). For studies involving induced cognitive deficits, a compound like scopolamine may be administered before the familiarization phase. The test compound (M1 PAM) is typically administered prior to the familiarization phase as well.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).
-
Data Acquisition: The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
Conclusion
The comparative analysis of M1 PAMs reveals distinct pharmacological profiles that significantly impact their therapeutic potential. This compound emerges as a potent M1 PAM with a favorable preclinical profile, characterized by its low cooperativity and wide therapeutic window. This contrasts with ago-PAMs like MK-7622, where high cooperativity and intrinsic agonism may contribute to a narrower therapeutic index. "Pure" PAMs like VU0453595, while potentially having a better safety profile, may exhibit lower in vitro potency.
The choice of an M1 PAM for therapeutic development will likely depend on a careful balance of potency, cooperativity, and intrinsic agonist activity to achieve the desired pro-cognitive effects while minimizing the risk of cholinergic side effects. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Replicating Key Findings from Published TAK-071 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from published research on TAK-071, a novel muscarinic M1 receptor positive allosteric modulator. The information is intended to enable researchers to understand and potentially replicate the pivotal experiments that have defined the compound's pharmacological profile. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound has been investigated in both preclinical models and human clinical trials, demonstrating pro-cognitive effects and a favorable safety profile. As a positive allosteric modulator (PAM) of the muscarinic M1 receptor, this compound enhances the signal of the endogenous neurotransmitter acetylcholine, a key player in cognitive processes. Clinical research has primarily focused on its potential to treat cognitive impairment in neurodegenerative disorders such as Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published clinical and preclinical studies of this compound.
Table 1: Phase 2 Clinical Trial in Parkinson's Disease with Cognitive Impairment
| Outcome Measure | This compound | Placebo | Result | p-value |
| Primary Endpoint | ||||
| Stride Time Variability (with cognitive load) | - | - | Geometric Mean Ratio: 1.15 (95% CI: 0.94-1.41) | 0.16 |
| Stride Time Variability (without cognitive load) | - | - | Geometric Mean Ratio: 1.02 (95% CI: 0.88-1.18) | 0.78 |
| Secondary Endpoint | ||||
| Cognitive Composite Score | - | - | Least Squares Mean Difference: 0.22 (95% CI: 0.05-0.38) | 0.01 |
Table 2: Phase 1 Clinical Trial in Healthy Volunteers
| Pharmacokinetic Parameter | Value |
| Mean Half-life | 46.3 to 60.5 hours |
| Pharmacodynamic Outcome | Effect |
| Quantitative EEG (40-80 mg) | Increased power in the 7-9 Hz range (eyes open) |
| Quantitative EEG (120-160 mg) | Increased power in the 16-18 Hz range and reduced power in the 2-4 Hz range (eyes open and closed) |
Table 3: Preclinical Studies in Rodent Models of Cognitive Deficit
| Study | Model | Key Finding |
| Scopolamine-induced cognitive deficit in rats | Acetylcholinesterase inhibitor co-administration | Subeffective doses of this compound with an acetylcholinesterase inhibitor significantly ameliorated cognitive deficits.[1] |
| Maternal immune activation model of schizophrenia | Offspring of polyriboinosinic-polyribocytidylic acid-treated dams | This compound improved sociability and working memory deficits.[2] |
| Genetic mouse model of schizophrenia | miR-137 transgenic mice | This compound improved deficits in working memory, recognition memory, sociability, and sensorimotor gating.[2] |
Experimental Protocols
Phase 2 Clinical Trial in Parkinson's Disease (NCT04334317)[1][3]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial conducted at 19 sites in the US.
-
Participants: 54 individuals aged 40 to 85 years with a diagnosis of Parkinson's disease, a history of falls, and mild-to-moderate cognitive impairment (Montreal Cognitive Assessment score of 11 to 26). Participants were on stable antiparkinsonian medications and were not taking acetylcholinesterase inhibitors.
-
Intervention: Participants were randomized to receive either once-daily oral this compound or a matching placebo for six weeks. This was followed by a washout period of at least three weeks, after which participants crossed over to the other treatment for another six weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in gait variability, specifically stride time variability, measured during a two-minute walking test, both with and without a cognitive load.
-
Secondary Outcome: The secondary endpoint was a cognitive composite score that measured attention, executive function, and memory.
Phase 1 First-in-Human Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy volunteers.
-
Intervention: Single and multiple ascending doses of this compound were administered, both alone and in combination with the acetylcholinesterase inhibitor donepezil.
-
Outcome Measures: The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. Pharmacodynamic assessments included quantitative electroencephalography (qEEG).
Preclinical Study: Scopolamine-Induced Cognitive Deficits in Rats
-
Animal Model: Rats were used to model cognitive deficits induced by the muscarinic antagonist scopolamine.
-
Intervention: Subeffective doses of this compound were administered in combination with an acetylcholinesterase inhibitor.
-
Key Measures: The study assessed the impact of the combination therapy on ameliorating the cognitive deficits induced by scopolamine.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a positive allosteric modulator of the M1 receptor.
Experimental Workflow for the Phase 2 Clinical Trial
Caption: Crossover design of the Phase 2 clinical trial for this compound.
References
Assessing the Translational Potential of TAK-071: A Biomarker-Based Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAK-071, a muscarinic M1 receptor positive allosteric modulator (PAM), with other relevant compounds. By focusing on key translational biomarkers, this document aims to illuminate the therapeutic potential of this compound and provide supporting experimental data and detailed methodologies.
Executive Summary
This compound is a novel, potent, and highly selective M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator with low cooperativity, being investigated for the treatment of cognitive impairment in disorders like Parkinson's disease and schizophrenia.[1][2][3] Its mechanism of action focuses on enhancing the signal of the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This approach is hypothesized to offer a more favorable side-effect profile compared to traditional orthostatic agonists. This guide assesses the translational potential of this compound by comparing its performance against relevant alternatives using preclinical and clinical biomarker data.
Mechanism of Action and Signaling Pathway
This compound allosterically modulates the M1 muscarinic acetylcholine receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-coupled protein, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including increased neuronal excitability. A key biomarker for this pathway is the measurement of inositol monophosphate (IP1), a downstream metabolite of IP3.
Figure 1: this compound Signaling Pathway
Preclinical Biomarkers: Target Engagement and Neuronal Activation
Inositol Monophosphate (IP1) Accumulation
Rationale: Measurement of IP1 accumulation in the brain serves as a direct biomarker of M1 receptor activation.
Data Summary:
| Compound | Animal Model | Brain Region | Dose | IP1 Accumulation (vs. Vehicle) | Reference |
| This compound | Rat | Hippocampus | 1 and 10 mg/kg | Significant increase (p ≤ 0.05) | [4] |
| T-662 (High cooperativity M1 PAM) | Rat | Hippocampus | 0.3, 1, and 3 mg/kg | Significant increase (p ≤ 0.05) | [4] |
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound, T-662, or vehicle orally.
-
Lithium Chloride Administration: 30 minutes post-compound administration, rats are injected with lithium chloride (10 mmol/kg, i.p.) to inhibit inositol monophosphatase.
-
Tissue Collection: One hour after LiCl injection, animals are euthanized, and the hippocampus is rapidly dissected and frozen.
-
IP1 Measurement: Hippocampal tissue is homogenized, and IP1 levels are quantified using a commercially available IP-One HTRF assay kit according to the manufacturer's instructions.
-
Data Analysis: IP1 levels are normalized to protein concentration and expressed as a percentage of the vehicle-treated group. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
c-Fos Expression
Rationale: c-Fos, an immediate early gene, is rapidly expressed in neurons following stimulation. Its detection by immunohistochemistry provides a map of neuronal activation in response to a compound.
Data Summary: A study comparing this compound and the M1/M4 agonist xanomeline in rodents showed that both compounds increased the number of c-Fos-positive cells in several cortical areas, the hippocampal formation, amygdala, and nucleus accumbens. Co-administration of donepezil with this compound further increased the number of c-Fos-positive cells, suggesting a synergistic effect on neuronal activation.
Experimental Protocol: c-Fos Immunohistochemistry
-
Animal Dosing and Perfusion: Rodents are administered this compound, xanomeline, or vehicle. At the time of peak drug effect (e.g., 2 hours post-dose), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution. Coronal sections (e.g., 40 µm) are cut on a cryostat or vibratome.
-
Immunostaining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC).
-
The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown nuclear stain in c-Fos-positive cells.
-
-
Quantification: The number of c-Fos-immunoreactive nuclei is counted in specific brain regions of interest using a microscope and image analysis software.
Translational Biomarkers: qEEG and Cognitive Performance
Quantitative Electroencephalogram (qEEG)
Rationale: qEEG measures brain electrical activity and can be used as a non-invasive translational biomarker to assess the effects of centrally acting drugs. A scopolamine challenge, which induces a cholinergic deficit, is often used to model cognitive impairment.
Data Summary (Scopolamine Challenge in Cynomolgus Monkeys):
| Compound | Dose | Effect on Scopolamine-Induced qEEG Changes (Alpha, Theta, Delta Power Bands) | Reference |
| This compound | 0.3 - 3 mg/kg, p.o. | Suppressed increases in all power bands | |
| Donepezil | 3 mg/kg, p.o. | Suppressed increases in all power bands | |
| Xanomeline | 1 mg/kg, s.c. | Suppressed increases in all power bands |
Experimental Protocol: qEEG with Scopolamine Challenge in Non-Human Primates
-
Animal Preparation: Cynomolgus monkeys are implanted with wireless telemetry devices for EEG recording.
-
Baseline Recording: Baseline EEG is recorded for a defined period before drug administration.
-
Drug Administration: this compound (or comparator/vehicle) is administered orally, and scopolamine (e.g., 25 µg/kg, s.c.) is administered to induce cholinergic deficits.
-
EEG Recording: EEG is continuously recorded for several hours post-dosing.
-
Data Analysis: The recorded EEG is subjected to quantitative spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha). The change from baseline in these power bands is calculated and compared between treatment groups.
Figure 2: qEEG Experimental Workflow
Clinical Cognitive Assessment
Rationale: Standardized cognitive tests are crucial for evaluating the efficacy of pro-cognitive drugs in clinical trials.
Data Summary (Phase 2 Clinical Trial in Parkinson's Disease with Cognitive Impairment):
| Treatment | Cognitive Endpoint | Result | p-value | Reference |
| This compound | Cognitive Composite Score | Improved vs. Placebo | 0.012 | |
| Placebo | Cognitive Composite Score | - | - |
The cognitive composite score in the this compound Phase 2 trial measured attention, executive function, and memory.
Comparison with Xanomeline (in Alzheimer's Disease and Schizophrenia):
| Treatment | Cognitive Endpoint | Result | p-value | Reference |
| Xanomeline | ADAS-Cog (Alzheimer's) | Improved vs. Placebo (high dose) | ≤ 0.05 | |
| Xanomeline/Trospium | Cognitive Composite Score (Schizophrenia, impaired subgroup) | Improved vs. Placebo | - |
Safety and Tolerability: A Key Translational Aspect
A significant hurdle for many cholinergic agents is their side-effect profile, particularly gastrointestinal issues. This compound's design as a PAM with low cooperativity aims to mitigate these effects.
Data Summary:
| Compound | Indication | Key Adverse Events | Reference |
| This compound | Parkinson's Disease | Generally well-tolerated; some gastrointestinal events leading to withdrawal in a small percentage of patients (8%). | |
| Xanomeline | Alzheimer's Disease | Predominantly gastrointestinal; syncope at high doses. High discontinuation rate in the high-dose group (52%). |
Conclusion
The available biomarker data provides a strong translational link from preclinical target engagement to clinical efficacy for this compound.
-
Target Engagement: In preclinical models, this compound demonstrates M1 receptor activation through increased IP1 production and downstream neuronal activation measured by c-Fos expression.
-
Pharmacodynamic Effect: The effects of this compound on qEEG in a scopolamine challenge model in non-human primates align with those of established pro-cognitive agents, providing a robust translational biomarker.
-
Clinical Efficacy: In a Phase 2 trial, this compound showed a significant improvement in a cognitive composite score in patients with Parkinson's disease and cognitive impairment.
-
Improved Tolerability: Compared to the M1/M4 agonist xanomeline, this compound appears to have a more favorable side-effect profile, a critical factor for its translational potential.
References
- 1. neurologylive.com [neurologylive.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TAK-071: A Guide for Laboratory Professionals
For immediate implementation, all personnel handling TAK-071 must adhere to established institutional and regulatory guidelines for hazardous chemical waste disposal. As a novel research compound, this compound should be treated as a hazardous substance. Under no circumstances should it be disposed of in regular trash or down the drain.
Proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent and selective muscarinic acetylcholine receptor 1 (M1R) positive allosteric modulator.
Immediate Actions and Core Principles
All laboratory personnel must be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in the laboratory.[1] This training should include procedures for responding to spills or leaks and waste minimization practices.[1] The fundamental principle is to treat all waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[1]
Key prohibitions for the disposal of this compound and other chemical waste include:
-
Do not discharge to the sewer via sink drains or other mechanisms.[1]
-
Do not dispose of by evaporation in fume hoods or biosafety cabinets.[1]
-
Do not dispose of in regular trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be considered hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.
-
-
Container Selection and Labeling:
-
Use only appropriate, chemically compatible containers for storing this compound waste. Plastic containers are often preferred.
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure.
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., toxic).
-
-
Waste Accumulation and Storage:
-
Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep waste containers closed at all times, except when adding or removing waste.
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the chemical label on the empty container and remove the cap before disposing of it as regular trash.
-
-
Request for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Do not allow waste to accumulate in the SAA for more than 12 months. Once a container is full, it must be removed from the SAA within three days.
-
Experimental Workflow for Disposal
Signaling Pathway Context: Muscarinic M1 Receptor Activation
This compound is a positive allosteric modulator of the muscarinic acetylcholine receptor 1 (M1R), a G-protein-coupled receptor (GPCR). Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation is central to its therapeutic potential. The disposal procedures outlined are designed to safely manage a compound with this specific biological activity.
References
Essential Safety and Operational Guide for Handling TAK-071
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAK-071. The following procedures are based on best practices for managing potent pharmaceutical compounds to ensure personnel safety and maintain a controlled laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | To be worn within the designated handling area and removed before exiting. |
Operational and Disposal Plan
A systematic approach is essential for safely handling and disposing of this compound and related waste. This step-by-step plan outlines the key phases of the process.
1. Preparation and Pre-Handling:
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste generated during the procedure.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area or anteroom before entering the handling zone.
2. Handling and Experimentation:
-
Containment: Whenever possible, use a closed system, such as a glovebox or a chemical fume hood with proper ventilation, for weighing and transferring the compound to minimize exposure.
-
Minimize Dust Generation: When handling powders, use techniques that reduce the creation of dust, such as gentle scooping. Keep containers covered as much as possible.
-
Spill Management: In case of a spill, immediately alert others. Use a designated spill kit appropriate for chemical hazards, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
4. Waste Disposal:
-
All waste, including contaminated PPE, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of the handling and disposal process, emphasizing safety at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
